molecular formula ClHPt B1214241 Platinum;hydrochloride CAS No. 12648-47-4

Platinum;hydrochloride

Cat. No.: B1214241
CAS No.: 12648-47-4
M. Wt: 231.54 g/mol
InChI Key: SSVFCHUBLIJAMI-UHFFFAOYSA-N
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Description

Overview of Platinum Oxidation States in Chloride Environments

Platinum most commonly exhibits oxidation states of +2 and +4 in chloride environments. These two states dictate the geometry and reactivity of the resulting platinum chloride complexes.

Platinum(II) Chloride (PtCl₂): In the +2 oxidation state, platinum typically forms square planar complexes. Platinum(II) chloride itself is a dark brown to black crystalline powder that is insoluble in water. riyngroup.comsamaterials.com It exists in two polymeric forms, α-PtCl₂ and β-PtCl₂, which are composed of square planar PtCl₄ units. wikipedia.org When dissolved in hydrochloric acid, it forms the square planar tetrachloroplatinate(II) ion, [PtCl₄]²⁻. riyngroup.com

Platinum(IV) Chloride (PtCl₄): Platinum in the +4 oxidation state typically adopts an octahedral coordination geometry. wikipedia.org Platinum(IV) chloride is a brown solid where each platinum center is coordinated to six chloride ligands. wikipedia.org To achieve this, it forms a polymeric structure with bridging chloride ligands. wikipedia.org Upon addition of hydrochloric acid, this polymer breaks down to form hexachloroplatinic acid (H₂PtCl₆), which contains the octahedral [PtCl₆]²⁻ anion. wikipedia.org

The stability and interconversion of these oxidation states are crucial to the chemical behavior of platinum chlorides. For instance, heating platinum(IV) chloride can lead to the loss of chlorine gas to produce platinum(II) chloride. wikipedia.orgwikipedia.org Conversely, oxidation of Pt(II) complexes can yield Pt(IV) species. acs.org

Interactive Data Table: Common Platinum Chloride Species and their Properties

Compound/IonFormulaPlatinum Oxidation StateCoordination GeometryAppearance
Platinum(II) chloridePtCl₂+2Square planar (in polymer)Dark brown to black powder riyngroup.comwikipedia.org
Tetrachloroplatinate(II)[PtCl₄]²⁻+2Square planarPink (in K₂PtCl₄) wikipedia.org
Platinum(IV) chloridePtCl₄+4Octahedral (in polymer)Brown solid wikipedia.org
Hexachloroplatinate(IV)[PtCl₆]²⁻+4Octahedral(in H₂PtCl₆)

Historical Context of Platinum Chloride Research (Chemical Discoveries)

The study of platinum and its compounds has a rich history. While platinum was used by pre-Columbian peoples, its systematic study in Europe began in the 18th century. wikipedia.org Antonio de Ulloa is credited with the discovery of platinum in 1735 during his travels in South America. wikipedia.org

A pivotal moment in the history of platinum chloride chemistry was the synthesis of cis-diamminedichloroplatinum(II), later known as cisplatin (B142131), by Michele Peyrone in 1844. oncopedia.wiki This compound, initially called "Peyrone's chloride," played a significant role in the development of coordination chemistry. oncopedia.wiki Some 50 years later, Alfred Werner correctly proposed its square planar structure and distinguished between the cis and trans isomers, a cornerstone of his Nobel Prize-winning coordination theory. iitk.ac.in

In the 1960s, a chance discovery by Barnett Rosenberg at Michigan State University revealed the profound biological activity of cisplatin. oncopedia.wiki While studying the effects of an electric current on bacterial growth, he observed that the platinum electrodes in the presence of an ammonium (B1175870) chloride medium formed a platinum complex that inhibited cell division. oncopedia.wiki This complex was later identified as cisplatin. oncopedia.wiki This serendipitous finding opened the door to the development of platinum-based anticancer drugs, a field where platinum chlorides remain of central importance. oncopedia.wikiiitk.ac.in

The synthesis of other key platinum chloride compounds also has historical roots. The preparation of platinum(II) chloride from heating chloroplatinic acid was a known method, and early chemists like Berzelius, Wöhler, and Streicher demonstrated the decomposition of platinum(IV) chloride to platinum(II) chloride upon heating. wikipedia.org

Significance of Platinum Chloride Compounds in Fundamental Chemical Research and Advanced Materials Science

Platinum chloride compounds are indispensable in both fundamental research and applied materials science due to their unique chemical properties and reactivity.

In Fundamental Chemical Research:

Coordination Chemistry: Platinum(II) chloride and its derivatives like K₂PtCl₄ are fundamental starting materials for the synthesis of a vast range of platinum coordination compounds. riyngroup.comrsc.org The predictable square planar geometry of Pt(II) complexes makes them ideal models for studying ligand substitution reactions, reaction mechanisms, and stereochemistry. libretexts.org The discovery and structural elucidation of cisplatin and its trans-isomer were critical in establishing the principles of coordination chemistry. iitk.ac.in

Organometallic Chemistry: Platinum chloride complexes are precursors to numerous organometallic compounds. For example, Zeise's salt, one of the first organometallic compounds discovered, features an ethylene (B1197577) ligand bound to a platinum(II) chloride moiety. wikipedia.org Dichloro(cycloocta-1,5-diene)platinum(II) is another commercially available and versatile starting material for platinum chemistry. wikipedia.org

Catalysis: The ability of platinum to cycle between different oxidation states is key to its catalytic activity. Platinum chloride compounds are widely used as precursors for homogeneous and heterogeneous catalysts for a variety of organic transformations, including hydrogenation, oxidation, and coupling reactions. riyngroup.comchemimpex.com They are instrumental in the synthesis of fine chemicals and pharmaceuticals. samaterials.comchemimpex.com

In Advanced Materials Science:

Precursors for Platinum-Based Materials: Platinum(II) and platinum(IV) chlorides serve as precursors for synthesizing a variety of platinum-based materials. riyngroup.com This includes the preparation of platinum nanoparticles, which have high activity and sintering resistance for applications in catalysis.

Electronics and Sensors: The chemical stability and conductivity of materials derived from platinum chlorides make them suitable for high-performance electronic components. riyngroup.com For instance, platinum(IV) chloride is a precursor for preparing platinum electrodes used in fuel cells and sensors. chemimpex.com

Polymer Chemistry: Platinum-based catalysts derived from compounds like hexachloroplatinic acid are crucial for the curing of silicone polymers through hydrosilylation. mdpi.com This process is vital for producing silicone rubbers, adhesives, and encapsulants for electronics. mdpi.com

Scope and Nomenclature of Platinum Chloride Species

The nomenclature of platinum chloride coordination compounds follows the system established by the International Union of Pure and Applied Chemistry (IUPAC). This systematic approach ensures clarity and precision in identifying these complex species.

The naming convention involves several key principles:

Ligands First: Ligands are named first, in alphabetical order, before the central metal atom. pw.live

Anionic Ligands: Anionic ligands, such as chloride (Cl⁻), end in "-o." Thus, chloride becomes "chloro." wikieducator.org

Neutral Ligands: Neutral ligands, like ammonia (B1221849) (NH₃), are given their usual names, with some exceptions like "ammine" for NH₃ and "aqua" for H₂O. wikieducator.org

Prefixes: Prefixes such as "di-," "tri-," and "tetra-" are used to indicate the number of each type of ligand. pw.live

Metal Name and Oxidation State: The name of the central metal, platinum, is followed by its oxidation state in Roman numerals enclosed in parentheses. pw.live

Cation and Anion: In an ionic compound, the cation is named first, followed by the anion. doubtnut.com

Interactive Data Table: Examples of IUPAC Nomenclature for Platinum Chloride Complexes

FormulaIUPAC Name
[PtCl₄]²⁻Tetrachloroplatinate(II) ion
[PtCl₆]²⁻Hexachloroplatinate(IV) ion
cis-[PtCl₂(NH₃)₂]cis-Diamminedichloroplatinum(II) wikieducator.org
K₂[PtCl₄]Potassium tetrachloroplatinate(II)
[Pt(NH₃)₆]Cl₄Hexaammineplatinum(IV) chloride doubtnut.com

Properties

CAS No.

12648-47-4

Molecular Formula

ClHPt

Molecular Weight

231.54 g/mol

IUPAC Name

platinum;hydrochloride

InChI

InChI=1S/ClH.Pt/h1H;

InChI Key

SSVFCHUBLIJAMI-UHFFFAOYSA-N

SMILES

Cl.[Pt]

Canonical SMILES

Cl.[Pt]

Other CAS No.

12648-47-4

Synonyms

platinum chloride
platinum chloride dipotassium

Origin of Product

United States

Synthetic Methodologies for Platinum Chloride Complexes

Preparation of Binary Platinum Chlorides (e.g., PtCl₂, PtCl₄)

Binary platinum chlorides, namely platinum(II) chloride (PtCl₂) and platinum(IV) chloride (PtCl₄), are fundamental starting materials in platinum chemistry. Their synthesis can be achieved through several routes, primarily involving the direct reaction of platinum metal with chlorine or the decomposition of other platinum compounds.

Direct Synthesis from Platinum Metal

The direct reaction of elemental platinum with chlorine gas is a primary method for producing platinum chlorides. However, controlling the oxidation state of the platinum can be challenging.

Platinum(IV) Chloride (PtCl₄): When platinum metal is heated in the presence of excess chlorine gas, platinum(IV) chloride is the predominant product. anucde.info This reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The polymeric structure of PtCl₄ is achieved, where platinum centers adopt an octahedral coordination geometry with bridging chloride ligands. anucde.info

Platinum(II) Chloride (PtCl₂): Direct synthesis of PtCl₂ from platinum metal and chlorine gas is less straightforward due to the tendency for over-chlorination to the more stable Pt(IV) state. cdnsciencepub.comwikipedia.org However, PtCl₂ can be obtained by the thermal decomposition of PtCl₄. By heating PtCl₄ to around 450 °C, it decomposes to yield PtCl₂ and chlorine gas. cdnsciencepub.comwikipedia.org

Halogenation Reactions

Halogenation reactions are crucial for synthesizing platinum(IV) chlorides from platinum(II) precursors. These oxidative additions allow for the controlled formation of Pt(IV) complexes.

One common method involves the oxidation of Pt(II) complexes with chlorine (Cl₂). For instance, cisplatin (B142131) (cis-[Pt(NH₃)₂Cl₂]) can be oxidized to its corresponding Pt(IV) complex, cis-[Pt(NH₃)₂Cl₄]. wikipedia.org Another effective chlorinating agent is iodobenzene (B50100) dichloride (PhICl₂), which offers a milder alternative to gaseous chlorine for the preparation of Pt(IV) complexes with axial chloride ligands. wikipedia.org This method avoids the need to handle chlorine gas directly and can cleanly convert Pt(II) precursors to their Pt(IV) counterparts. wikipedia.org

The synthesis of PtCl₄ itself can be seen as a halogenation reaction where platinum metal is oxidized and chlorinated. Furthermore, heating chloroplatinic acid (H₂PtCl₆) in a stream of chlorine gas at approximately 300 °C can yield PtCl₄. anucde.info

Synthesis of Hexachloroplatinic Acid and Related Anionic Complexes

Hexachloroplatinic acid, H₂[PtCl₆], and its salts are among the most important compounds in platinum chemistry, serving as a primary source for the synthesis of numerous other platinum complexes.

Wet Chemical Routes

The most prevalent method for the production of hexachloroplatinic acid is the dissolution of platinum metal in aqua regia, a mixture of nitric acid and hydrochloric acid. pitt.edu The reaction is complex and results in the formation of the stable [PtCl₆]²⁻ anion in solution. pitt.edu The resulting orange-red solution can be evaporated to yield brownish-red crystals of hexachloroplatinic acid hydrate, [H₃O]₂PtCl₆ₓ. pitt.edu

From hexachloroplatinic acid, various anionic chloroplatinate salts can be readily prepared. The addition of a suitable cation source to a solution of H₂[PtCl₆] leads to the precipitation of the corresponding salt. For example:

Potassium Hexachloroplatinate (K₂PtCl₆): Treatment of hexachloroplatinic acid with a potassium salt, such as potassium chloride (KCl), results in the precipitation of the sparingly soluble yellow solid, K₂PtCl₆. researchgate.net

Ammonium (B1175870) Hexachloroplatinate ((NH₄)₂PtCl₆): Similarly, adding an ammonium salt like ammonium chloride precipitates ammonium hexachloroplatinate, a key intermediate in the purification of platinum. pitt.edu

Another important anionic complex, potassium tetrachloroplatinate(II) (K₂PtCl₄), is typically synthesized by the reduction of potassium hexachloroplatinate (K₂PtCl₆). cdnsciencepub.com Common reducing agents for this process include sulfur dioxide (SO₂) or hydrazine (B178648) dihydrochloride (B599025) (N₂H₄·2HCl). cdnsciencepub.comresearchgate.net A recyclable method has been developed where the remaining solutions after the reduction of K₂PtCl₆ with potassium oxalate (B1200264) are oxidized back to K₂PtCl₆ using a mixture of HCl and H₂O₂. acs.org

Starting MaterialReagentsProductReference
Platinum MetalAqua Regia (HNO₃ + HCl)Hexachloroplatinic Acid (H₂PtCl₆) pitt.edu
Hexachloroplatinic AcidPotassium Chloride (KCl)Potassium Hexachloroplatinate (K₂PtCl₆) researchgate.net
Potassium Hexachloroplatinate (K₂PtCl₆)Sulfur Dioxide (SO₂) or Hydrazine DihydrochloridePotassium Tetrachloroplatinate (K₂PtCl₄) cdnsciencepub.comresearchgate.net

Electrochemical Synthesis Methods

Electrochemical methods provide an alternative route for the synthesis of hexachloroplatinic acid and related complexes. These methods can offer advantages in terms of purity and control.

Hexachloroplatinic acid can be produced by the electrolysis of an aqueous suspension of platinum particles in the presence of chlorine gas. pitt.edu Another electrochemical approach involves the oxidation of graphite (B72142) in a solution of H₂PtCl₆ to form graphite intercalation compounds. acs.org

Furthermore, platinum nanoparticles can be synthesized via the electrochemical reduction of a K₂PtCl₆ solid-state precursor. rsc.org The electrodeposition of platinum from a hexachloroplatinic acid bath is another method used to produce platinum metal, where the [PtCl₆]²⁻ complex is reduced to elemental platinum. ksu.edu.sa This process can be influenced by the presence of various species in the solution. ksu.edu.sa

Formation of Other Chloroplatinum(II) and Chloroplatinum(IV) Complexes

A vast number of chloroplatinum(II) and chloroplatinum(IV) complexes can be synthesized by introducing other ligands into the coordination sphere of platinum. These reactions often start from K₂PtCl₄ or other simple platinum chloride precursors.

Ammine Complexes: The reaction of K₂PtCl₄ with ammonia (B1221849) or other amines is a foundational method for preparing amminechloroplatinum(II) complexes. The synthesis of cisplatin, cis-[Pt(NH₃)₂Cl₂], a landmark anticancer drug, can be achieved through various routes, often starting from K₂PtCl₄. cdnsciencepub.com A common laboratory preparation involves the reaction of K₂PtCl₄ with an excess of aqueous ammonia, followed by subsequent steps to isolate the cis isomer. The synthesis of the trans isomer, trans-[Pt(NH₃)₂Cl₂], can be achieved by reacting [Pt(NH₃)₄]Cl₂ with hydrochloric acid. hku.hk

Phosphine (B1218219) Complexes: Phosphine ligands readily displace chloride ions from [PtCl₄]²⁻ to form stable phosphine-platinum(II) chloride complexes. For example, reacting K₂PtCl₄ with triphenylphosphine (B44618) (PPh₃) yields cis-[PtCl₂(PPh₃)₂]. cdnsciencepub.com The first reported phosphine complexes, cis- and trans-[PtCl₂(PEt₃)₂], were synthesized in 1870. wikipedia.org Microwave synthesis has been shown to be an efficient method for preparing various platinum(II) phosphine complexes. researchgate.net

Alkene and Alkyne Complexes: Platinum(II) forms stable complexes with alkenes and alkynes. A general route to these complexes involves the reduction of K₂PtCl₄ in the presence of a phosphine ligand and the desired alkene or alkyne. wikipedia.org A well-known example is Zeise's salt, K[PtCl₃(C₂H₄)], which features an ethylene (B1197577) ligand. Alkene complexes can also be prepared from Pt(0) precursors like (PPh₃)₂Pt(C₂H₄), where the ethylene ligand is labile and can be exchanged for other unsaturated molecules. wikipedia.org

Other Platinum(IV) Complexes: Besides the simple tetrahalides, a variety of other chloroplatinum(IV) complexes can be synthesized. Oxidation of Pt(II) complexes is a common strategy. For instance, the oxidation of cis-[Pt(NH₃)₂Cl₂] with various oxidizing agents can lead to a range of Pt(IV) complexes with different axial ligands. nih.gov The reaction of [PPN][PtCl₅(amine)] with phosphorus ylides has been used to synthesize the first family of platinum(IV) complexes with these ligands. acs.org

PrecursorReagentsProduct TypeExampleReference
K₂PtCl₄Ammonia (NH₃)Ammine-chloro-Pt(II) complexcis-[Pt(NH₃)₂Cl₂] cdnsciencepub.com
K₂PtCl₄Triphenylphosphine (PPh₃)Phosphine-chloro-Pt(II) complexcis-[PtCl₂(PPh₃)₂] cdnsciencepub.com
K₂PtCl₄Ethylene (C₂H₄)Alkene-chloro-Pt(II) complexK[PtCl₃(C₂H₄)] (Zeise's Salt) pitt.edu
cis-[Pt(NH₃)₂Cl₂]Chlorine (Cl₂)Ammine-chloro-Pt(IV) complexcis-[Pt(NH₃)₂Cl₄] wikipedia.org

Ligand Substitution Reactions Involving Chloride

Ligand substitution is a fundamental class of reactions in the synthesis of platinum chloride complexes. These reactions involve the replacement of a ligand, typically a chloride ion, with another ligand, or vice-versa. The square-planar geometry of Pt(II) complexes makes them particularly susceptible to associative substitution mechanisms. libretexts.org The starting material for many of these syntheses is potassium tetrachloroplatinate(II) (K₂[PtCl₄]), a water-soluble salt that can be prepared from platinum metal. nih.gov

The chloride ligands in Pt(II) complexes, such as those with the general formula cis- and trans-[PtL₂Cl₂] (where L is an amine or N-heterocyclic ligand), are readily replaced. nih.gov A common strategy involves the aquation of a chloro complex, where chloride ligands are substituted by water molecules, which are then easily replaced by other nucleophiles. nih.govchemijournal.com For instance, treating cis-[PtL₂(OH₂)₂]²⁺ with sodium salts of anionic nucleophiles (NaNu) can form cis-[PtL₂(Nu)₂]. nih.gov This method is particularly effective when the product is insoluble in water, allowing for simple isolation. nih.gov

Conversely, other ligands can be substituted by chloride. The addition of concentrated hydrochloric acid to a salt like cis-[PtL₂L'₂]Cl₂ at high temperatures can lead to the substitution of ligands L and L' by chloride, forming trans-[PtLL'Cl₂]. nih.gov The synthesis of the anticancer drug cisplatin (cis-[Pt(NH₃)₂Cl₂]) often begins with K₂[PtCl₄]. nih.gov A widely used method involves the reaction of K₂[PtCl₄] with aqueous ammonia. nih.gov The high concentration of chloride ions during purification steps, such as recrystallization from water with HCl or NaCl, helps prevent the formation of undesired aqua or hydroxo complexes. nih.gov

The trans effect plays a crucial role in directing the stereochemistry of the products in these substitution reactions. This effect describes the ability of a ligand to direct an incoming ligand to the position trans to itself. The order of the trans effect for common ligands is CN⁻ > PR₃ > NCS⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃. libretexts.org This principle is exemplified in the synthesis of trans-[Pt(NH₃)₂Cl₂]. The process starts with the reaction of [PtCl₄]²⁻ with excess ammonia to form [Pt(NH₃)₄]²⁺. Subsequent treatment with HCl leads to the stepwise replacement of ammine ligands with chloride, guided by the trans effect, to yield the trans isomer. nih.gov

The kinetics of these substitution reactions are influenced by several factors, including the nature of the entering nucleophile, the ancillary ligands on the platinum center, and the chloride concentration in the medium. rsc.orgtandfonline.com Studies on complexes like [Pt(SMC)Cl₂] (SMC = S-methyl-L-cysteine) have shown that at high chloride concentrations, the forward substitution reaction is significantly slowed. rsc.orgresearchgate.net

Table 1: Examples of Ligand Substitution Reactions in Platinum Chloride Synthesis

Starting Complex Reagents Product Reaction Type Ref.
K₂[PtCl₄] Aqueous Ammonia (NH₃) cis-[Pt(NH₃)₂Cl₂] Substitution of Cl⁻ by NH₃ nih.gov
[PtCl₄]²⁻ Excess Ammonia (NH₃), then HCl trans-[Pt(NH₃)₂Cl₂] Substitution of Cl⁻ by NH₃, then NH₃ by Cl⁻ nih.gov
cis-[PtL₂Cl₂] L' (e.g., another amine) cis-[PtL₂L'₂]Cl₂ Substitution of Cl⁻ by L' nih.gov
cis-[PtL₂L'₂]Cl₂ Concentrated HCl trans-[PtLL'Cl₂] Substitution of L and L' by Cl⁻ nih.gov
[PtCl₂(COD)] Na(sac)•2H₂O [PtCl(sac)(COD)] & [Pt(sac)₂(COD)] Progressive substitution of Cl⁻ by saccharinate (sac) nih.gov
trans-[PtCl₂(sulfide)₂] Amine (e.g., pyrrolidine) trans-[PtCl₂(sulfide)(amine)] Substitution of one sulfide (B99878) ligand by an amine uu.nl
NCN-Pt-Cl Acetonitrile, AgPF₆ NCN-Pt-ACN Substitution of Cl⁻ by acetonitrile mdpi.com

Redox Interconversions Between Oxidation States

Redox reactions are pivotal in the synthesis of platinum chloride complexes, facilitating the conversion between the common oxidation states of platinum, primarily Pt(II) and Pt(IV). These interconversions typically involve oxidative addition (Pt(II) → Pt(IV)) or reductive elimination (Pt(IV) → Pt(II)).

Oxidative Addition (Pt(II) → Pt(IV)) The oxidation of square-planar Pt(II) complexes to octahedral Pt(IV) complexes is a common synthetic strategy. This can be achieved using various oxidizing agents. For example, chlorine (Cl₂) can be used to perform an oxidative addition to a Pt(II) center. The reaction of binuclear Pt(II) species with chlorine leads to the formation of corresponding binuclear Pt(IV) complexes, where the platinum centers adopt an octahedral geometry with the new chloride ligands typically in a trans arrangement. csic.es Similarly, Pt(II) complexes with NNC-cyclometalating ligands can be oxidized with chlorine or iodobenzene dichloride (PhICl₂) to yield Pt(IV) compounds of the form Pt(NNC-L)Cl₃. nih.gov The oxidation of a platinum electrode surface in the presence of chloride ions also involves the formation of Pt(IV) oxide and chloride complexes. acs.org In some cases, the choice of oxidizing agent and reaction conditions is critical; for instance, using hydrogen peroxide at room temperature with a 1:2 ratio of Pt to H₂O₂ tends to favor the oxidation of the metal center to yield Pt(IV) complexes. researchgate.net

Reductive Elimination (Pt(IV) → Pt(II)) The reduction of Pt(IV) to Pt(II) is equally important, particularly in the context of prodrug activation and nanoparticle synthesis. A variety of reducing agents can be employed. Studies have detailed the kinetics of the reduction of platinum(IV) chloride complex ions using agents like ascorbic acid and sodium borohydride (B1222165). nih.govmdpi.com The reduction of [PtCl₆]²⁻ is a key step in these processes. The reaction kinetics are often complex and can be influenced by factors such as pH, temperature, chloride ion concentration, and the presence of dissolved oxygen. researchgate.netnih.govmdpi.com For example, the reduction of Pt(IV) by sodium borohydride in a basic medium (pH ~13) has been studied, with the basic conditions preventing the decomposition of the reducing agent. mdpi.com The reduction potentials of Pt(IV) complexes are predictably affected by the nature of the ligands; complexes with axial chloride ligands are more easily reduced than those with hydroxo ligands but less easily than those with trifluoroacetate (B77799) ligands. acs.org

These redox reactions are not limited to simple reagents. The reduction of Pt(IV) complexes can also be achieved by other metal complexes, such as the reaction of trans-[Pt(PEt₃)₂X₄] (X = Cl or Br) with a Pt(II) complex like Pt diars₂₂ in the presence of halide ions. rsc.org Such reactions are fundamental in understanding electron transfer mechanisms between metal centers. rsc.orgrsc.org

Table 2: Examples of Redox Interconversions in Platinum Chloride Synthesis

Starting Complex (Oxidation State) Reagent(s) Product (Oxidation State) Reaction Type Ref.
Binuclear Pt(II) species Chlorine (Cl₂) Binuclear Pt(IV) complex [NBu₄]₂[PtIV₂(µ-Cl)₂(C₆F₅)₄Cl₄] Oxidative Addition csic.es
PtLⁿCl (Pt(II)) Cl₂ or PhICl₂ PtLⁿCl₃ (Pt(IV)) Oxidative Addition nih.gov
Pt(II) complex Hydrogen Peroxide (H₂O₂) Pt(IV) complex Oxidation researchgate.net
[PtCl₆]²⁻ (Pt(IV)) Ascorbic Acid Pt(II) species Reduction nih.gov
[PtCl₆]²⁻ (Pt(IV)) Sodium Borohydride (NaBH₄) Pt(II) species Reduction mdpi.com
trans-[Pt(PEt₃)₂Cl₄] (Pt(IV)) Pt diars₂₂ / NaCl Pt(II) species Reduction rsc.org

Green Chemistry Approaches in Platinum Chloride Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of platinum compounds to minimize environmental impact and enhance sustainability. royalsocietypublishing.org These approaches focus on using less hazardous solvents, renewable starting materials, and energy-efficient reaction conditions. royalsocietypublishing.orgsemanticscholar.org

A significant area of development is the use of biological materials for the synthesis of platinum nanoparticles, often starting from platinum chloride precursors like hexachloroplatinic acid (H₂PtCl₆) or potassium tetrachloroplatinate (K₂PtCl₄). encyclopedia.pubnih.govnih.gov Plant extracts from sources such as Azadirachta indica, Quercus sp. bark, and green tea have been shown to act as effective reducing and capping agents. encyclopedia.pubncsu.edu The phytochemicals present in these extracts, including polyphenols, flavonoids, and terpenoids, reduce Pt(IV) or Pt(II) ions to zero-valent platinum (Pt⁰) while also stabilizing the resulting nanoparticles. encyclopedia.pubncsu.eduorientjchem.org This biogenic route replaces hazardous chemical reducing agents and organic solvents with renewable, non-toxic alternatives. mdpi.com The synthesis parameters, such as pH, temperature, and reaction time, can be optimized to control the size and shape of the nanoparticles. ncsu.edumdpi.com

Beyond plant extracts, other natural materials like wood nanomaterials have been used for the eco-friendly synthesis of platinum nanoparticles from aqueous solutions without the need for other reductants or capping agents. rsc.org The process is considered a one-step, environmentally friendly method. rsc.org

Energy-efficient techniques are also a cornerstone of green synthetic chemistry. Microwave-assisted synthesis has been reported for the direct production of cisplatin from K₂PtCl₄. nih.gov This method, especially when combined with flow chemistry techniques, can produce the compound on a gram scale in a single step with high purity, avoiding the formation of byproducts like Magnus' green salt. nih.gov Other green techniques include ultrasound-assisted processes and reactions in environmentally benign solvents like water or ionic liquids. royalsocietypublishing.orgsemanticscholar.org The overarching goals of these methods are to reduce reaction times, lower energy consumption, increase yields, and simplify purification procedures, all of which align with the 12 principles of green chemistry. royalsocietypublishing.org

Table 3: Examples of Green Chemistry Approaches in Platinum Compound Synthesis

Precursor Green Reagent/Method Product Key Green Principle Ref.
K₂[PtCl₄] Microwave irradiation, Flow chemistry cis-[Pt(NH₃)₂Cl₂] Energy efficiency, Waste prevention nih.gov
H₂PtCl₆ (Pt(IV) ions) Azadirachta indica leaf broth Platinum Nanoparticles Use of renewable feedstocks, Safer chemistry encyclopedia.pubmdpi.com
Pt(IV) ions Quercus sp. (Oak) bark extract Platinum Nanoparticles Use of renewable feedstocks, Safer chemistry ncsu.edu
Pt precursor Wood nanomaterials Platinum Nanoparticles Use of renewable feedstocks, Safer chemistry rsc.org
H₂PtCl₆ Jatropha leaf extracts Platinum Nanoparticles Use of renewable feedstocks, Safer chemistry orientjchem.org
Pt(IV) ions Green tea powder extract Platinum Nanoparticles Use of renewable feedstocks, Safer chemistry encyclopedia.pub

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Diffraction Analysis

Single crystal X-ray crystallography provides the most definitive structural information for platinum chloride complexes that can be grown as well-ordered single crystals. This technique allows for the unambiguous determination of the molecular geometry, including the coordination environment around the platinum center and the precise arrangement of all atoms in the complex.

For instance, the crystal structure of trans-[PtCl₂{HN=C(OH)C₆H₅}₂] was determined using single crystal X-ray diffraction. iucr.org In this complex, the platinum cation exhibits a square-planar coordination geometry and is located at an inversion center. iucr.org It is coordinated to two chloride anions positioned trans to each other and two nitrogen atoms from the benzamide (B126) ligands. iucr.org Similarly, the structure of trans-[PtCl₄(NH₃){HN=C(OH)tBu}] revealed an octahedrally coordinated platinum cation with four chloride anions and two nitrogen atoms from the pivalamide (B147659) and ammine ligands in a trans configuration. iucr.org

In another study, single crystal XRD analysis was instrumental in characterizing a series of palladium(II) and platinum(II) chloride complexes with substituted terpyridine ligands. nih.gov The analysis of complexes such as [Pt(terpy-Ph-p-OCH₃)Cl]Cl confirmed the tridentate coordination of the terpyridine ligand to the platinum center. nih.gov The structure of a hexanuclear platinum(II) complex, [Pt₆(NH₂CH₂CH₂S)₈]Cl₄∙5H₂O, was also elucidated by X-ray analysis, revealing a complex cation with six platinum atoms at the vertices of an octahedron. scirp.org

The power of this technique is further demonstrated in the characterization of N,N'-palladium(II) chloride and two N,N'-platinum(II) chloride complexes of 2,4-cis-azetidines, where single crystal XRD was used to analyze the resulting diastereoisomers. frontiersin.org The crystal structure of trans-[Pt(NH₃)₂Cl₂] has also been reported, providing crucial data for understanding its vibrational properties. acs.org

Table 1: Selected Crystallographic Data for Platinum Chloride Complexes

CompoundCrystal SystemSpace GroupKey Feature
trans-[PtCl₂{HN=C(OH)C₆H₅}₂] iucr.orgMonoclinicP2₁/nSquare-planar Pt(II), trans chlorides
trans-[PtCl₄(NH₃){HN=C(OH)tBu}] iucr.orgMonoclinicP2₁Octahedral Pt(IV), trans N-ligands
[Pt(AcTsc)Cl] nih.gov--Planar coordination of the ligand to Pt(II)
[Pt(terpy-Ph-p-OCH₃)Cl]Cl nih.gov--Tridentate coordination of terpyridine ligand
[Pt₆(NH₂CH₂CH₂S)₈]Cl₄∙5H₂O scirp.org--Hexanuclear complex with octahedral Pt core
N,N'-platinum(II) chloride complexes of 2,4-cis-azetidines frontiersin.org--Analysis of diastereoisomers
trans-[Pt(NH₃)₂Cl₂] acs.org--Provides basis for vibrational analysis
trans-(Tricyclohexylphosphino)-(triethylphosphino) platinum(II) chloride cambridge.orgOrthorhombicPcab-

Data sourced from referenced literature.

While single crystal XRD provides detailed structural information of a single crystal, powder X-ray diffraction (PXRD) is invaluable for identifying the crystalline phases present in a bulk sample. This technique is particularly useful for materials that are difficult to crystallize or for verifying the purity of a synthesized compound.

PXRD has been employed to characterize a variety of platinum chloride-containing materials. For example, it was used in the study of double complexes like [M(NH₃)₅Cl][M''Cl₄] (where M = Ir, Rh, Co; M'' = Pt, Pd), which are precursors for metal powders. researchgate.net The results showed that the anhydrous salts are isostructural and crystallize in the orthorhombic system with the space group Pnma. researchgate.net

In another application, PXRD patterns were collected for chloride-free alumina-supported platinum catalysts prepared from an organoplatinum compound. orientjchem.org The technique confirmed the structure of the platinum salt was retained upon deposition onto the alumina (B75360) support. orientjchem.org PXRD is also a standard method for identifying known crystalline phases, such as potassium platinum chloride (K₂PtCl₆), with standard diffraction patterns available in databases like the Powder Diffraction File. nist.gov The technique was also used to confirm the formation of metallic platinum and platinum black nanostructures on brass surfaces after electrodeposition from a PtCl₆²⁻ solution. mdpi.com

Single Crystal X-ray Crystallography of Platinum Chloride Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. For platinum hydrochloride complexes, both platinum-195 (B83798) NMR and ligand-based NMR provide complementary and crucial information.

The ¹⁹⁵Pt nucleus, with a natural abundance of approximately 33.8% and a spin of ½, is an excellent probe for studying the electronic environment of the platinum center. huji.ac.ilwikipedia.org ¹⁹⁵Pt NMR spectroscopy is highly sensitive to changes in the coordination sphere, oxidation state, and geometry of platinum complexes, with chemical shifts spanning a vast range of over 13,000 ppm. wikipedia.org

The reference standard for ¹⁹⁵Pt NMR is typically a 1.2 M solution of sodium hexachloroplatinate(IV) (Na₂PtCl₆) in D₂O. wikipedia.org The chemical shift of a platinum complex provides a fingerprint of its structure. For instance, the ¹⁹⁵Pt NMR spectra of chloro complexes of platinum in solution, such as [PtCl₆]²⁻ and [PtCl₄]²⁻, show distinct signals that can be used for their identification. researchgate.net

The sensitivity of ¹⁹⁵Pt NMR is highlighted by its ability to distinguish between isotopologues, where the replacement of a ³⁵Cl ligand with a ³⁷Cl ligand can result in resolved signals. huji.ac.il This isotopic effect serves as a powerful tool for the unambiguous identification of species like cis-[PtCl₄(H₂O)₂] in solution. researchgate.net Furthermore, ¹⁹⁵Pt NMR has been used to study the oxidation of [PtCl₄]²⁻, confirming the formation of trans-[PtCl₄(OH)₂]²⁻ as the main product. researchgate.net The chemical shifts in ¹⁹⁵Pt NMR are also influenced by the nature of the other ligands present, with linear relationships observed between the chemical shift and the ionic radii of coordinated halide ligands in complexes of the type [PtClₙX₆₋ₙ]²⁻. rsc.org

Table 2: Representative ¹⁹⁵Pt NMR Data

Complex TypeKey ObservationReference
[PtCl₆]²⁻ / [PtCl₄]²⁻Distinct signals for different chloro complexes. researchgate.net
cis-[PtCl₄(H₂O)₂]Isotope effects from ³⁵Cl/³⁷Cl allow for unambiguous identification. researchgate.net
[PtClₙX₆₋ₙ]²⁻ (X = halide)Linear correlation between ¹⁹⁵Pt chemical shift and halide ionic radii. rsc.org
Pt(II) and Pt(IV) complexesUsed to study oxidation states and ligand environments. rsc.org

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide detailed information about the organic ligands coordinated to the platinum center. Changes in the chemical shifts of ligand protons and carbons upon coordination can reveal the mode of binding and the electronic influence of the platinum ion.

For example, in platinum(IV) complexes with tridentate NNC-coordinating ligands, the ¹H NMR spectrum shows a significant upfield shift of the phenyl ring proton ortho to the Pt-C bond upon formation of a bis-tridentate complex, indicative of shielding effects from the second ligand. nih.gov The oxidation of Pt(II) to Pt(IV) in these systems, such as the conversion of PtL¹Cl to PtL¹Cl₃, results in a noticeable downfield shift of all proton resonances by about 0.3–0.4 ppm. acs.org

In the characterization of trans-[PtCl₂{HN=C(OH)C₆H₅}₂] and trans-[PtCl₄(NH₃){HN=C(OH)tBu}], NMR spectroscopy was used alongside X-ray diffraction to elucidate their structures. iucr.org Similarly, ¹H NMR was part of the spectroscopic toolkit used to suggest a square planar geometry for platinum(II) complexes of a Schiff base ligand derived from S-benzyldithiocarbazate. niscpr.res.in The synthesis and structural elucidation of new Pt(II) N-heterocyclic carbene complexes also relied heavily on ¹H, ¹³C, and ¹⁹⁵Pt NMR studies. bas.bg

¹⁹⁵Pt NMR Spectroscopy for Solution State Characterization

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying functional groups and characterizing the bonds between the platinum center and its ligands.

The Pt-Cl stretching vibrations are a key diagnostic feature in the vibrational spectra of platinum chloride complexes. In trans-[PtCl₂(py)₂], the symmetric Pt-Cl stretching vibration, ν(Cl-Pt-Cl), is observed in the Raman spectrum at 326 cm⁻¹ and in the far-IR spectrum at 324 cm⁻¹. nih.gov For trans-[PtCl₂(5ClL)₂], where 5ClL is a chloro derivative of 7-azaindole-3-carbaldehyde, the ν(Pt-Cl) stretching frequencies are found at 344 cm⁻¹ in the IR and 331 cm⁻¹ in the Raman spectra. mdpi.com The positions of these bands are sensitive to the geometry of the complex and the nature of the other ligands. mdpi.com

A comprehensive vibrational analysis of c,c,t-[Pt(NH₃)₂Cl₂(OH)₂] utilized both IR and Raman spectroscopy, aided by density functional theory (DFT) calculations, to assign the skeletal vibrational modes involving Pt-N, Pt-Cl, and Pt-O bonds. nih.gov Similarly, high-resolution Raman spectra of cis-[Pt(NH₃)₂Cl₂] and trans-[Pt(NH₃)₂Cl₂] have allowed for a detailed analysis of the Pt-Cl stretching modes, which are resolved in the 312–333 cm⁻¹ region. acs.org An empirical correlation between the asymmetric M-Cl stretching frequencies and the M-Cl interatomic distances has also been established for chloride complexes of platinum metals, providing a quick method to evaluate bond lengths from IR spectra. osti.gov

Table 3: Selected Vibrational Frequencies for Platinum Chloride Complexes

CompoundVibrational ModeFrequency (cm⁻¹)TechniqueReference
trans-[PtCl₂(py)₂]ν(Cl-Pt-Cl)326Raman nih.gov
trans-[PtCl₂(py)₂]ν(Cl-Pt-Cl)324Far-IR nih.gov
trans-[PtCl₂(5ClL)₂]ν(Pt-Cl)344IR mdpi.com
trans-[PtCl₂(5ClL)₂]ν(Pt-Cl)331Raman mdpi.com
cis-[Pt(NH₃)₂Cl₂]ν(Pt-Cl)312–333Raman acs.org
trans-[Pt(NH₃)₂Cl₂]ν(Pt-Cl)312–333Raman acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules. In the context of hexachloroplatinate(IV) complexes, IR spectra are particularly useful for identifying the fundamental vibrations associated with the [PtCl₆]²⁻ octahedron. The spectra of compounds such as bis(methylammonium)hexachloroplatinate(IV) are consistent with the C₃ᵥ symmetry of the methylammonium (B1206745) ion. capes.gov.br Studies on ammonium (B1175870) hexachloroplatinate(IV) at various degrees of deuteration have allowed for the systematic examination and unambiguous assignment of the stretching and bending vibrations of the different ammonium species (NH₄⁺, NH₃D⁺, NH₂D₂⁺, NHD₃⁺, and ND₄⁺). researchgate.netcdnsciencepub.com

The Pt-Cl stretching modes in hexachloroplatinate(IV) complexes typically appear in the far-infrared region. For instance, in potassium hexachloroplatinate(IV), the Pt-Cl stretching modes are observed in the 320–350 cm⁻¹ range. The number of observed IR active fundamentals is consistent with the existence of a single crystallographically distinct type of ammonium ion in a site of Td symmetry in the crystal lattice of ammonium hexachloroplatinate(IV). cdnsciencepub.com

Table 1: Characteristic Infrared Frequencies for Hexachloroplatinate(IV) Complexes

Vibrational ModeFrequency Range (cm⁻¹)Compound TypeReference
Pt-Cl Stretch320-350Potassium Hexachloroplatinate(IV)

Raman Spectroscopy for Metal-Halogen Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly effective for studying the symmetric vibrations of the Pt-Cl bonds in the [PtCl₆]²⁻ anion. The symmetric stretching mode (ν₁) of the [PtCl₆]²⁻ octahedron is Raman active and typically appears as a strong, polarized band. For instance, in halogen-bridged platinum(II,IV) chain complexes, the symmetric stretching mode of the Br–Pt(IV)–Br chain (ν₁) is observed at 181.5 cm⁻¹. rsc.org

Low-frequency UV Raman spectra have been instrumental in observing the initial stages of platinum atom assembly into clusters during the photoreduction of [PtCl₆]²⁻. acs.orgresearchgate.net The Raman spectra of small platinum clusters (Ptₙ) exhibit characteristic vibrations that can be correlated with cluster size and geometry. e3s-conferences.orgresearchgate.net For example, the Pt-Pt stretching mode in a Pt₂ dimer is observed around 234 cm⁻¹. e3s-conferences.orgresearchgate.net The hydrolysis of [PtCl₆]²⁻ in concentrated NaOH solutions has been studied using Raman spectroscopy, revealing the stepwise substitution of chloride ligands with hydroxide (B78521) ions. nih.gov

Table 2: Selected Raman Frequencies for Platinum-Halogen Species

SpeciesVibrational ModeFrequency (cm⁻¹)Reference
Br–Pt(IV)–Br ChainSymmetric Stretch (ν₁)181.5 rsc.org
Pt₂ DimerPt-Pt Stretch~234 e3s-conferences.orgresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy techniques are crucial for understanding the electronic structure, oxidation states, and coordination geometries of platinum hydrochloride complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy of chloroplatinic acid and its salts is characterized by strong ligand-to-metal charge transfer (LMCT) bands. The aqueous solution of [PtCl₆]²⁻ typically displays two main absorption peaks. A prominent peak is observed around 260-262 nm. google.comjst.go.jpresearchgate.net This absorption is characteristic of the [PtCl₆]²⁻ anion. jst.go.jpresearchgate.net The exact position of the maximum absorption (λₘₐₓ) can vary slightly depending on the cation present; for chloroplatinic acid, it is in the range of 260-262 nm, while for sodium and potassium chloroplatinate, it is between 262-263 nm. google.com

The molar extinction coefficient at the absorption maximum is significant, allowing for the sensitive spectrophotometric determination of platinum(IV). researchgate.net The UV-Vis spectrum of [PtCl₆]²⁻ in solution has been attributed to LMCT transitions. aip.org Theoretical calculations have been used to assign the observed electronic transitions. aip.org

Table 3: UV-Vis Absorption Maxima for Hexachloroplatinate(IV) Species

Compoundλₘₐₓ (nm)Solvent/MediumReference
Chloroplatinic Acid260-2620.1 M HCl(aq) google.com
Sodium Chloroplatinate262-2630.1 M HCl(aq) google.com
Potassium Chloroplatinate262-2630.1 M HCl(aq) google.com
[PtCl₆]²⁻260Aqueous Solution jst.go.jpresearchgate.net

X-ray Absorption Spectroscopy (XAS) for Oxidation State and Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the oxidation state and local atomic environment of platinum. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum, particularly at the Pt L₃-edge (~11,564 eV), is sensitive to the oxidation state of platinum. mdpi.comresearchgate.net A clear and consistent difference in the white line height of the XANES spectra is observed between Pt(II) and Pt(IV) complexes, allowing for the quantitative determination of the proportion of each oxidation state in a mixture. nih.gov

High-energy resolution fluorescence detection (HERFD) mode for XANES measurements offers improved energy resolution compared to conventional modes, enabling a more precise identification of the Pt redox state and coordination geometry. mdpi.comresearchgate.net The Extended X-ray Absorption Fine Structure (EXAFS) region provides information on the interatomic distances and coordination numbers of the neighboring atoms. mdpi.comresearchgate.net For K₂PtᴵⱽCl₆, XAS analysis confirms the presence of Pt(IV) in an octahedral coordination environment with chlorine atoms. mdpi.com

Table 4: Pt L₃-edge XANES White Line Characteristics for Platinum Oxidation States

Oxidation StateNormalized White Line HeightReference
Pt(II)1.52 ± 0.05 nih.gov
Pt(IV)2.43 ± 0.19 nih.gov

Mass Spectrometry Techniques

Mass spectrometry offers a means to identify and characterize platinum-containing species in the gas phase, providing insights into their composition and stability.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. chempap.orgchemicalpapers.com This makes it ideal for studying the speciation of platinum complexes in solution. chempap.org ESI-MS has been used to characterize Pt(II) and Pt(IV) complexes, including identifying ion clusters and adduct ions. chemicalpapers.com The technique can be coupled with liquid chromatography (HPLC-ESI-MS) to separate and identify different platinum species in a mixture. chempap.org For example, the hydrolysis of cisplatin (B142131) and other platinum complexes has been investigated using ESI-MS, providing insights into the formation of various aquated and hydroxylated species in solution. ugent.benih.gov The study of ligand substitution reactions of platinum complexes can also be monitored using ESI-MS. rsc.org

Other Mass Spectrometric Methods (e.g., ICP-MS for Elemental Analysis)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental composition of samples with exceptionally high sensitivity. mdpi.comuu.nl In the context of platinum-containing compounds, ICP-MS is primarily utilized for the quantitative determination of the total platinum content rather than for the structural elucidation of the intact molecular species. The method combines a high-temperature inductively coupled plasma source, typically argon-based, with a mass spectrometer. mdpi.comnih.gov The plasma atomizes and ionizes the sample, and the mass spectrometer separates and detects the ions based on their mass-to-charge ratio. mdpi.com

This technique is indispensable for pharmacokinetic studies of platinum-based drugs, where understanding the concentration of the element in biological fluids and tissues is critical. uu.nltandfonline.com Research has demonstrated that ICP-MS can achieve very low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range. tandfonline.comnih.gov For instance, a highly sensitive ICP-MS assay was developed for quantifying platinum in human plasma ultrafiltrate, with a validated quantification range from 7.50 ng/L to 1.00 x 10⁵ ng/L. nih.gov This sensitivity allows for the tracking of platinum concentrations long after administration. uu.nl

Sample preparation for ICP-MS analysis of platinum complexes typically involves an acid digestion step to break down the organic matrix and ensure complete dissolution. iaea.orgrsc.org This may involve using concentrated nitric acid, hydrochloric acid, or aqua regia. rsc.org Studies have shown that the stability of platinum standard solutions for calibration is improved when chlorides are present in the acidic matrix. researchgate.net

While standard ICP-MS measures the total elemental concentration, it can be coupled with separation techniques like High-Performance Liquid Chromatography (HPLC) to perform speciation analysis. mdpi.comrsc.org This hyphenated technique, HPLC-ICP-MS, allows for the separation of different platinum-containing species (e.g., parent drug and its metabolites) before their introduction into the plasma for elemental quantification. rsc.org

Table 1: Research Findings on Platinum Quantification using ICP-MS

MatrixAnalyteTechniqueKey FindingsReference(s)
Human Plasma UltrafiltratePlatinum (from Cisplatin, Carboplatin (B1684641), Oxaliplatin)ICP-MSLimit of Quantification: 7.50 ng/L. High sensitivity and rapid analysis. nih.gov
Particulate Matter (Air)Platinum Group ElementsICP-MSLimit of Detection for Pt: 0.0265 pg/m³ (membrane filter). Stability of standards is better in HCl. researchgate.net
Human PlasmaPlatinum species (from JM216)HPLC-ICP-MSSuccessful separation and quantitation of JM216 and three biotransformation products. rsc.org
Geological and Environmental MaterialsPlatinum Group ElementsID-ICP-MSOn-line matrix separation allows for precise determination with good reproducibility (1.2-2.3% RSD for Pt). rsc.org

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mdpi.comlmaleidykla.lt For platinum hydrochloride compounds, XPS is instrumental in probing the oxidation state of the platinum center and characterizing its coordination environment. The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. lmaleidykla.lt

The binding energy of the core-level electrons, particularly the Pt 4f electrons, is highly sensitive to the chemical environment. aps.orgtandfonline.com Shifts in the Pt 4f binding energy can definitively distinguish between different oxidation states, such as metallic platinum (Pt(0)), Pt(II), and Pt(IV). mdpi.comresearchgate.net In a study of aqueous hexachloroplatinic acid (H₂PtCl₆), a representative platinum(IV) chloride complex, XPS analysis of the dried material revealed distinct components in the Pt 4f spectrum. mdpi.com A high-energy component at a binding energy of 75.0 eV was attributed to the Pt(IV) state in PtCl₆²⁻ ions, while a component at 72.9 eV was assigned to Pt(II) species bound to chloride anions, likely formed through partial reduction. mdpi.comresearchgate.net

The nature of the ligands coordinated to the platinum atom also influences the binding energy. For example, the Pt 4f₇/₂ binding energy for Pt(II) in platinum(II) chloride (PtCl₂) is observed around 73.0 eV. researchgate.net When platinum is bound to other atoms, such as sulfur or nitrogen, the binding energies shift accordingly, allowing for detailed surface characterization. mdpi.comacs.org The binding energies of other elements in the compound, such as the Cl 2p peak, also provide valuable information about the chemical bonding. xpsdatabase.net For instance, the Cl 2p₃/₂ binding energy for a Pt-Cl bond in PtCl₂ has been identified at 199.6 eV. xpsdatabase.net

Researchers use deconvolution of the high-resolution Pt 4f spectra to quantify the relative amounts of different platinum species present on a surface. researchgate.netresearchgate.net This is particularly useful in catalysis and materials science to understand how surface species change during reactions. tandfonline.comresearchgate.net For example, upon interaction with sulfide (B99878) minerals, XPS spectra show the initial adsorption of Pt(IV) chloride complexes, followed by reduction to Pt(II) and the formation of platinum-sulfur bonds, all of which are tracked by changes in the Pt 4f binding energies. mdpi.comresearchgate.net

Table 2: Representative XPS Binding Energies for Platinum-Chloride Species

Compound/SpeciesCore LevelBinding Energy (eV)Oxidation StateKey FindingsReference(s)
H₂PtCl₆ (adsorbed)Pt 4f₇/₂75.0Pt(IV)Component corresponds to PtCl₆²⁻ ions. mdpi.com
Pt(II)-Cl (in H₂PtCl₆ sample)Pt 4f₇/₂72.9Pt(II)Attributed to Pt(II) binding Cl⁻ anions. mdpi.comresearchgate.net
Platinum(II) chloride (PtCl₂)Pt 4f₇/₂73.0Pt(II)Used as a reference standard for the Pt(II) state. researchgate.net
Platinum(IV) chloride (PtCl₄)Pt 4f-Pt(IV)Data available in XPS databases. xpsdatabase.net
Platinum(II) chloride (PtCl₂)Cl 2p₃/₂199.6-Characteristic BE for chloride bound to platinum. xpsdatabase.net
Metallic Platinum (Pt⁰)Pt 4f₇/₂~71.5Pt(0)Observed upon complete reduction of platinum complexes. mdpi.com
PtOPt 4f₇/₂~72.2Pt(II)Represents platinum bound to oxygen. researchgate.net
PtO₂Pt 4f₇/₂~74.5Pt(IV)Represents platinum in a higher oxidation state with oxygen. researchgate.net

Coordination Chemistry and Reactivity of Platinum Chloride Complexes

Ligand Exchange Mechanisms

Ligand substitution reactions in square planar platinum(II) complexes are fundamental to their chemistry. The interchange of ligands in these complexes can proceed through different mechanistic pathways, significantly influenced by the nature of the ligands already present in the coordination sphere.

Associative and Dissociative Pathways

Ligand substitution reactions in square planar d8 complexes, such as those of platinum(II), predominantly follow an associative mechanism . tandfonline.com This pathway involves the addition of an incoming ligand to the four-coordinate complex, forming a five-coordinate intermediate. tandfonline.compsgcas.ac.in This intermediate, often with a trigonal bipyramidal geometry, subsequently loses one of the original ligands to form the final four-coordinate product. The rate-determining step in this process is the formation of the five-coordinate species. psgcas.ac.in Steric and electronic factors play a crucial role in favoring the addition of a fifth ligand. tandfonline.com

While the associative pathway is the norm, a dissociative mechanism can become significant under certain conditions. tandfonline.comtandfonline.com This pathway involves the initial breaking of a bond to form a three-coordinate, 14-electron intermediate, which is then attacked by the incoming ligand. tandfonline.compsgcas.ac.in Evidence for dissociative pathways in platinum(II) chemistry has been found primarily in reactions involving organometallic substrates, where the presence of a Pt-C σ bond can promote a change in the reaction pathway. tandfonline.comtandfonline.com The formation of these coordinatively unsaturated three-coordinate species offers an alternative route for processes like cis-trans isomerization. tandfonline.comtandfonline.com The competition between associative and dissociative pathways can be influenced by factors such as the use of bulky ancillary ligands, though attempts to force a dissociative mechanism solely through steric bulk have often been unsuccessful. tandfonline.comtandfonline.com

An interchange mechanism represents a concerted process where the incoming ligand enters the coordination sphere as the leaving group departs, without the formation of a distinct intermediate of a different coordination number. psgcas.ac.in This mechanism can be further classified as associative interchange (Ia), where bond formation is more significant in the transition state, or dissociative interchange (Id), where bond breaking dominates. psgcas.ac.in

Trans Effect in Platinum(II) Chloride Complexes

The trans effect is a critical concept in the substitution reactions of square planar complexes, describing the influence of a ligand on the rate of substitution of the ligand positioned trans to it. libretexts.orglibretexts.org Certain ligands, known as strong trans-directing ligands, significantly weaken the bond of the trans-positioned ligand, making it more labile and thus more easily substituted. libretexts.org

The trans effect is a kinetic phenomenon, and the generally accepted series for the trans-directing ability of various ligands is: CN⁻ > CO > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > NH₃ > H₂O

This effect is pivotal in synthetic inorganic chemistry, allowing for stereospecific synthesis of platinum complexes. A classic example is the synthesis of cisplatin (B142131), cis-diamminedichloroplatinum(II). libretexts.orglibretexts.org Starting with tetrachloroplatinate(II), [PtCl₄]²⁻, and reacting it with ammonia (B1221849) results in the formation of the cis isomer. libretexts.orglibretexts.org The first ammonia molecule substitutes a chloride. The chloride ligand has a stronger trans effect than ammonia, so it directs the second ammonia molecule to the position cis to the first, as the chloride trans to the first ammonia is more labile than the chlorides cis to it. Conversely, starting with tetraammineplatinum(II), [Pt(NH₃)₄]²⁺, and reacting it with chloride ions yields the trans isomer, trans-diamminedichloroplatinum(II). libretexts.orglibretexts.org

The underlying reasons for the trans effect are attributed to two main factors:

Sigma-donation: A strong sigma-donating ligand forms a strong bond with the metal, which in turn weakens the bond to the ligand trans to it due to competition for the same metal p-orbital. libretexts.orglibretexts.org

Pi-acceptance: Ligands that are strong pi-acceptors can stabilize the five-coordinate transition state of an associative substitution reaction, thereby increasing the rate of substitution of the trans ligand.

Redox Chemistry of Platinum Chloride Species

The redox chemistry of platinum chloride complexes is characterized by the interconversion between the Pt(II) and Pt(IV) oxidation states. These processes are fundamental to the mechanisms of action of platinum-based anticancer drugs and are also exploited in various catalytic cycles.

Electrochemical Behavior and Potentials

The electrochemical properties of platinum chloride complexes can be investigated using techniques like cyclic voltammetry. scispace.comdigitellinc.compepperdine.edu These studies reveal the redox potentials associated with the Pt(IV)/Pt(II) couple. For instance, the standard potential for the [PtCl₆]²⁻/[PtCl₄]²⁻ couple is approximately +0.726 V. core.ac.uk The specific redox potentials can be influenced by the nature of the other ligands in the coordination sphere. digitellinc.compepperdine.edu Electron-donating or electron-withdrawing substituents on the ligands can shift the redox potentials. digitellinc.com In chloride-containing electrolyte solutions, platinum electrodes can form platinum-chloride complexes at anodic potentials, which are then reduced at potentials more positive than those required for the reduction of platinum oxide. scispace.comresearchgate.net The reduction peak for such a complex has been observed at around +0.4 V. scispace.com

Electrochemical Data for Selected Platinum Chloride Species
Redox CoupleStandard Potential (V vs. SHE)ConditionsReference
[PtCl₆]²⁻ / [PtCl₄]²⁻+0.726Aqueous solution core.ac.uk
Pt/PtCl₆²⁻0.74vs. RHE rsc.org
Platinum-chloride complex reduction~+0.40.1 M HCl scispace.com

Oxidation and Reduction Pathways

The oxidation of Pt(II) to Pt(IV) can be achieved using various oxidizing agents. For example, hydrogen peroxide can oxidize Pt(II) complexes to form trans-dihydroxidoplatinum(IV) species. jcu.edu.au The mechanism is often considered a single-step two-electron oxidation or two rapid one-electron processes. jcu.edu.au The presence of excess chloride can influence the reaction, sometimes preventing the dissociation of the Pt-Cl bond during oxidation. jcu.edu.au

The reduction of Pt(IV) to Pt(II) is a crucial step in the activation of Pt(IV) prodrugs. rsc.org This reduction can be facilitated by biological reducing agents. rsc.org Several mechanisms for the reduction of Pt(IV) complexes have been proposed, including ligand-bridge electron transfer. rsc.org The rate of reduction is highly dependent on the nature of the axial ligands in the Pt(IV) complex. jcu.edu.au For instance, the ease of reduction follows the order Cl⁻ > RCO₂⁻ > OH⁻ for the axial ligands. jcu.edu.au Studies on the reduction of platinum(IV) chloride complexes with agents like sodium borohydride (B1222165) and ascorbic acid have been conducted to understand the kinetics and mechanisms of these processes. researchgate.netnih.govmdpi.comnih.gov The reduction of [PtCl₆]²⁻ can proceed through the formation of intermediate hydrolyzed species like [PtCl₅(OH)]²⁻, especially in basic media. nih.gov

Hydrolysis and Aquation Reactions of Platinum Chlorides

In aqueous solutions, platinum chloride complexes undergo hydrolysis or aquation, where chloride ligands are stepwise replaced by water molecules. researchgate.net This process is fundamental to the biological activity of platinum-based drugs, as the aqua-ligated species are generally more reactive towards biological targets. nih.gov

The tetrachloroplatinate(II) ion, [PtCl₄]²⁻, can undergo stepwise aquation to form species such as [PtCl₃(H₂O)]⁻, cis- and trans-[PtCl₂(H₂O)₂], [PtCl(H₂O)₃]⁺, and [Pt(H₂O)₄]²⁺. researchgate.net The extent of hydrolysis is dependent on factors like the concentration of platinum and chloride ions, pH, and temperature. researchgate.net Similarly, the hexachloroplatinate(IV) ion, [PtCl₆]²⁻, also undergoes aquation to form various chloro-aqua complexes. researchgate.net

The aquation of cisplatin, cis-[Pt(NH₃)₂Cl₂], is a well-studied example. The first and second aquation steps have distinct equilibrium constants. researchgate.net The resulting aqua complexes are potent electrophiles that can react with biological nucleophiles. nih.gov

Aquation Equilibrium Constants for cis-[Pt(NH₃)₂Cl₂] at 25.0°C
ReactionEquilibrium Constant (K)ΔH° (kcal/mol)Reference
cis-[Pt(NH₃)₂Cl₂] + H₂O ⇌ cis-[Pt(NH₃)₂Cl(H₂O)]⁺ + Cl⁻3.63 x 10⁻³ M3.4 researchgate.net
cis-[Pt(NH₃)₂Cl(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + Cl⁻1.11 x 10⁻⁴ M10 researchgate.net

The hydrolysis of other platinum drugs like carboplatin (B1684641) and oxaliplatin (B1677828) also proceeds through the formation of diaqua-platinum species, although the kinetics are slower due to the more stable nature of their leaving groups compared to the chloride ligands in cisplatin. pensoft.net

Formation of Chloro-Bridged Platinum Complexes

The formation of chloro-bridged platinum complexes, characterized by two platinum centers linked by one or more bridging chloride ligands, is a fundamental aspect of platinum coordination chemistry. These dimeric or polynuclear species are often synthesized from monomeric platinum(II) or platinum(IV) precursors and serve as crucial intermediates in the synthesis of other platinum compounds.

The most common structure involves two square-planar platinum(II) centers linked by two chloride bridges, resulting in a [Pt₂(μ-Cl)₂] core. The synthesis of these dimers can be achieved through various routes. A common method involves the reaction of a platinum(II) salt, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), with a ligand under controlled stoichiometric conditions. For instance, reacting K₂PtCl₄ with one molar equivalent of 2-phenylpyridine (B120327) (ppyH) leads to the formation of the chloro-bridged dimer [Pt₂(μ-Cl)₂(ppy)₂]. researchgate.net Similarly, binuclear halogen-bridged complexes with the general formula [Pt₂L₂Cl₄], where L represents monodentate phosphines, arsines, or stibines, have been prepared. cdc.gov The reaction of dithiodiethylamine with Pt(II) in an acidic aqueous medium at lower temperatures (30-50°C) also yields a chloro-bridged complex, µ(Cl)[Pt₂(LH)₂Cl₄] (where LH is β-mercaptoethylamine). researchgate.net

Another established route is the direct reaction between a platinum precursor and a ligand in a suitable solvent. The synthesis of Pt{(M,SS,SS)-p-tolyl-binaso}Cl₂ is achieved by heating the ligand with a platinum precursor in toluene, causing the yellow complex to precipitate. uzh.ch Chloro-bridged dimers containing alkyl sulfoxides, such as [Pt₂(μ-Cl)₂(L)₂Cl₂] where L is dimethyl sulfoxide (B87167) (DMSO) or diethyl sulfoxide (DESO), have also been successfully prepared and characterized. acs.org

Furthermore, chloro-bridged platinum(IV) complexes can be synthesized. The oxidative addition of chlorine (Cl₂) to binuclear platinum(II) complexes is a direct method. For example, adding a Cl₂ solution to [NBu₄]₂[Pt₂(μ-Cl)₂(C₆F₅)₄] results in the formation of the platinum(IV) dimer [NBu₄]₂[Pt₂(μ-Cl)₂(C₆F₅)₄Cl₄]. csic.es In some cases, these bridged complexes form as byproducts or rearrangement products during other reactions, such as the attempted crystallization of certain platinum boryl complexes. scispace.com

The stability and structure of these bridged complexes are influenced by the nature of the other ligands attached to the platinum centers. The bridging chlorides can be cleaved by reacting the dimer with an excess of a coordinating ligand, a reaction often used to synthesize monomeric platinum complexes of the type trans-[PtL₂Cl₂]. acs.org

Table 1: Examples of Chloro-Bridged Platinum Complex Formation
Starting Platinum PrecursorReactant(s)Resulting Chloro-Bridged ComplexReference
K₂PtCl₄2-phenylpyridine (ppyH)[Pt₂(μ-Cl)₂(ppy)₂] researchgate.net
(R₃P)(Cl)M(μ-Cl)₂M(PR₃)ClPotassium salts of α-amino acids(R₃P)(Cl)M(α-aminoacidate) (via bridge cleavage) researchgate.net
[PtCl₄]²⁻Di-n-propyl sulfoxidetrans-[Pt(n-Pr₂SO)₂Cl₂] which isomerizes (dimer is intermediate) acs.org
[NBu₄]₂[Pt₂(μ-Cl)₂(C₆F₅)₄]Chlorine (Cl₂)[NBu₄]₂[Pt₂(μ-Cl)₂(C₆F₅)₄Cl₄] csic.es
[Pt(PMePh₂)₄] + BCl₃(Self-assembly upon crystallization)[Pt₂(μ-Cl)₂(PMePh₂)₄][BCl₄]₂ scispace.com
H₂[PtCl₄]Dithiodiethylamine (forms β-mercaptoethylamine in situ)µ(Cl)[Pt₂(LН)₂Сl₄] researchgate.net

Reactivity with Organic and Inorganic Substrates (Non-Biological Context)

Platinum chloride complexes are versatile reagents and catalysts that exhibit reactivity towards a wide array of organic and inorganic substrates. Their reactions are central to many catalytic cycles and stoichiometric transformations in organometallic and inorganic chemistry.

Reactivity with Organic Substrates: Platinum chloride complexes are precursors for some of the most important catalysts in organic synthesis. Their reactivity often involves an initial coordination of the organic substrate to the platinum center, which activates the substrate for subsequent transformations.

Hydrosilylation: Platinum chloride compounds are precursors to highly active hydrosilylation catalysts, such as Karstedt's catalyst. mdpi.com These catalysts promote the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, like an alkene or alkyne. The classical Chalk-Harrod mechanism for olefin hydrosilylation involves the oxidative addition of the Si-H bond to the platinum(0) center, followed by migratory insertion of the olefin and reductive elimination of the product. mdpi.comrsc.org Pincer-ligated platinum(II) chloride complexes have also been shown to be efficient catalysts for the hydrosilylation of aldehydes, ketones, and imines. acs.org

Hydroamination and Hydroarylation: Cationic platinum complexes, often generated in situ from platinum chloride precursors by using halide scavengers, can catalyze the addition of N-H or C-H bonds across unsaturated substrates. rsc.org For example, the hydroamination of allenes with secondary alkylamines can be catalyzed by platinum chloride complexes in the presence of a phosphine (B1218219) ligand. rsc.org Similarly, the hydroarylation of olefins and alkynes with arenes can be achieved using well-defined platinum systems. rsc.org

Cycloisomerization: Platinum chloride salts (e.g., PtCl₂) are effective catalysts for the cycloisomerization of enynes, transforming acyclic molecules into cyclic products. rsc.org The mechanism is thought to involve the activation of the alkyne by the electrophilic platinum center, facilitating nucleophilic attack by the tethered alkene. rsc.org

Reactions with Alkynes and Amines: Platinum chloride complexes react with terminal polyynes in the presence of a base like n-BuLi to generate platinum-alkynyl species, which can then be derivatized by reacting with electrophiles. acs.org They also react with amines; for instance, the synthesis of the anticancer drug cisplatin involves the reaction of platinum(IV) chloride with ammonia. numberanalytics.com

Reactivity with Inorganic Substrates: The reactivity of platinum chloride complexes extends to a variety of inorganic compounds, leading to the formation of new coordination complexes with interesting structural and electronic properties.

Reaction with Tin(II) Chloride: The reaction between platinum chloride and tin(II) chloride (SnCl₂) has been extensively studied. In solution, Pt(IV) is first reduced to Pt(II), which then forms intensely colored complexes with the SnCl₃⁻ ligand. lmaleidykla.lt Depending on the concentrations of chloride and SnCl₂, various species can be formed, including [Pt(SnCl₃)₅]³⁻ and cis-[PtCl₂(SnCl₃)₂]²⁻. lmaleidykla.lt The SnCl₂ is inserted into the Pt-Cl bonds, forming a direct Pt-Sn covalent bond. lmaleidykla.lt

Reaction with Boron Trichloride (B1173362): Platinum(II) complexes react with boron trichloride (BCl₃) to yield platinum boryl complexes, such as [PtCl(BCl₂)(PMe₃)₂]. scispace.com These reactions represent the oxidative addition of a B-Cl bond to the platinum center. The resulting boryl complexes are themselves reactive and can undergo further substitution at the boron atom. scispace.com

Oxidation Reactions: Tetrachloroplatinate(II), [PtCl₄]²⁻, can be oxidized to the platinum(IV) species hexachloroplatinate(IV), [PtCl₆]²⁻, by strong oxidizing agents. The oxidation by hydrogen peroxide in hydrochloric acid solution is a notable example, though the mechanism is complex and can involve the formation of hypochlorous acid as the active oxidant. rsc.org

Reactions with Ammonia: A cornerstone reaction in inorganic chemistry is the synthesis of cisplatin, cis-[Pt(NH₃)₂Cl₂], which historically starts from K₂PtCl₄. A more general synthesis involves the reaction of platinum(IV) chloride with ammonia, followed by a reduction step. numberanalytics.com

Table 2: Reactivity of Platinum Chloride Complexes with Various Substrates
Platinum Complex/PrecursorSubstrateReaction TypeProduct(s)Reference
Pt(II) Chloride complexesAlkenes/Alkynes + SilanesHydrosilylationAlkyl/Vinylsilanes mdpi.comrsc.org
[2,6-(tBu₂PNH)₂C₆H₃]PtClAldimines/Ketones + Ph₂SiH₂HydrosilylationSilylated amines/alcohols acs.org
Pt Chloride + Halide ScavengerAllenes + Secondary AlkylaminesHydroaminationAllylic amines rsc.org
PtCl₂1,6-enynesCycloisomerizationBicyclic compounds rsc.org
trans-(C₆F₅)(p-tol₃P)₂Pt(C≡C)nHn-BuLi then MeIDeprotonation-Alkylationtrans-(C₆F₅)(p-tol₃P)₂Pt(C≡C)nMe acs.org
Pt(IV) ChlorideAmmonia (NH₃)Ligand Substitution/Reductioncis-Diamminedichloroplatinum(II) (Cisplatin) numberanalytics.com
PtCl₄ / K₂PtCl₄Tin(II) Chloride (SnCl₂)Reduction & Ligand Substitution[Pt(SnCl₃)₅]³⁻, [Cl₂Pt(SnCl₃)₂]²⁻ lmaleidykla.lt
[Pt(PMe₃)₄]Boron Trichloride (BCl₃)Oxidative Addition/Substitution[PtCl(BCl₂)(PMe₃)₂] scispace.com
[PtCl₄]²⁻Hydrogen Peroxide (H₂O₂)Oxidation[PtCl₆]²⁻ rsc.org

Catalytic Applications of Platinum Chloride Compounds

Homogeneous Catalysis

In homogeneous catalysis, platinum chloride complexes, often in the form of hexachloroplatinic acid (H₂PtCl₆) or its derivatives, are dissolved in the reaction medium, allowing for high activity and selectivity under mild conditions.

Hydrosilylation Reactions

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is one of the most significant applications of platinum in homogeneous catalysis. wikipedia.org Platinum chloride compounds are foundational to the catalysts used in this process.

The most well-known catalyst for hydrosilylation is Speier's catalyst, a solution of hexachloroplatinic acid (H₂PtCl₆) in isopropanol. wikipedia.orgnih.gov This catalyst, discovered in 1957, was a breakthrough that enabled the widespread industrial application of hydrosilylation for producing organosilicon compounds. qualitas1998.net Another prominent catalyst is Karstedt's catalyst, which is a lipophilic complex soluble in organic substrates and is also prepared from a platinum chloride precursor. wikipedia.org These catalysts are highly active, often requiring only parts-per-million concentrations. qualitas1998.net

The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. wikipedia.org This mechanism involves the following key steps:

Oxidative addition of the Si-H bond to the platinum(0) center.

Coordination of the alkene or alkyne to the resulting platinum(II) silyl (B83357) hydride complex.

Insertion of the unsaturated substrate into the Pt-H or Pt-Si bond.

Reductive elimination of the alkylsilane or vinylsilane product, regenerating the platinum(0) catalyst.

A modified Chalk-Harrod mechanism also exists, which accounts for some observed byproducts and regioselectivity. nih.gov These reactions are crucial for the production of a vast array of materials, including silicone rubbers, coatings, and adhesives. mdpi.com For instance, γ-chloropropyl trichlorosilane, an important silane (B1218182) coupling agent, is primarily produced via the platinum-catalyzed hydrosilylation of allyl chloride and trichlorosilane. magtech.com.cn

Table 1: Key Platinum Chloride-Based Catalysts in Hydrosilylation

Catalyst NamePrecursorTypical SubstratesKey Characteristics
Speier's CatalystH₂PtCl₆Alkenes, AlkynesHigh activity, widely used industrially. wikipedia.orgnih.gov
Karstedt's CatalystH₂PtCl₆Alkenes, AlkynesLipophilic, soluble in organic media. wikipedia.org
Ashby's CatalystPlatinum(IV) chlorideAlkenesAlternative to Speier's and Karstedt's catalysts. mdpi.com
Lamoreaux CatalystH₂PtCl₆AlkenesAnother commercially available catalyst system. mdpi.com

Research has also explored photoactivated hydrosilylation using platinum chloride complexes. For example, a novel photosensitive platinum catalyst synthesized from platinum chloride and cyclopentadienyl (B1206354) showed significant catalytic activity under ultraviolet light, offering a cost-effective and efficient alternative to traditional thermal methods. researchgate.net

Carbonylation and Hydrocarbon Functionalization

Platinum chloride complexes catalyze the carbonylation of various organic substrates, a process that incorporates carbon monoxide (CO) into organic molecules. A notable example is the reductive N-carbonylation of nitroarenes to form carbamates. A catalytic system comprising a platinum catalyst combined with triphenylphosphine (B44618), tin(IV) chloride, and triethylamine (B128534) has demonstrated high activity for this transformation. oup.com For instance, nitrobenzene (B124822) can be converted to ethyl phenylcarbamate in high yield using this method. oup.com

In the realm of hydrocarbon functionalization, which goes beyond simple C-H activation, platinum chloride catalysts play a role in various transformations. While much of the focus has been on C-H activation, other functionalization reactions are also significant. For example, platinum catalysts are used in the carbonylation of alcohols and ethers to produce esters and carboxylic acids. google.com These processes are typically carried out in the vapor phase over solid catalysts but have their roots in homogeneous systems. The functionalization of hydrocarbons can also involve the addition of other groups. For instance, the iodate/chloride system can functionalize alkanes to alkyl esters, where chloride is a catalytic component. osti.gov

C-H Activation Catalysis (Fundamental Studies)

The activation of typically inert carbon-hydrogen (C-H) bonds is a major goal in catalysis, and platinum chloride complexes have been central to fundamental studies in this area. The archetypal example is the "Shilov system," which utilizes aqueous platinum salts, including platinum(II) chloride, to catalytically convert methane (B114726) into methanol (B129727) and methyl chloride. caltech.edu

Mechanistic studies have revealed that the catalytic cycle of the Shilov system consists of three main steps:

Electrophilic activation: A platinum(II) species activates the alkane's C-H bond to form an alkylplatinum(II) intermediate. caltech.edu

Oxidation: The alkylplatinum(II) species is oxidized to an alkylplatinum(IV) species. caltech.edu

Nucleophilic attack: A nucleophile, such as water or chloride, attacks the alkyl group, releasing the functionalized product and regenerating the platinum(II) catalyst. caltech.edu

Extensive research has focused on understanding the C-H activation step, which is often rate-determining. caltech.edu Studies using model systems, such as [(N–N)PtII(CH₃)(TFE-d₃)]⁺, have provided insights into the kinetics and mechanism of C-H bond activation for various alkanes. caltech.edu It is now generally understood that the alkane coordinates to the platinum(II) center to form a σ-complex, which is a crucial precursor to C-H bond cleavage. researchgate.net The subsequent step can proceed via either oxidative addition to form a platinum(IV) alkyl hydride or through an electrophilic pathway. researchgate.net Recent developments have also explored platinum-catalyzed allylic C-H alkylation, where mechanistic studies suggest a concerted proton and two-electron transfer process. chinesechemsoc.orgchinesechemsoc.org

Oxidation Reactions (Non-Biological Substrates)

Platinum chloride compounds serve as catalysts or precursors for catalysts in the oxidation of a variety of non-biological substrates. These reactions are often carried out using molecular oxygen or other oxidants. Platinum-group metals supported on activated carbon, which can be prepared from platinum chloride, are effective for various oxidation reactions. nih.gov

Homogeneous platinum catalysts are also effective. For example, the oxidation of internal alkynes to α-diones can be catalyzed by palladium/carbon, a related platinum-group metal system, highlighting the potential for such transformations with platinum catalysts. nih.gov In a more specific example involving a homogeneous platinum complex, the oxidation of a platinum(II) anticancer agent, [Pt{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)], to a platinum(IV) complex was achieved using hydrogen peroxide. nih.gov This reaction proceeds via a two-electron oxidation, forming a trans-dihydroxide platinum(IV) complex. nih.gov The presence of chloride ions can influence the reaction, and in some cases, ligand oxidation can occur, especially at elevated temperatures or with excess oxidant. nih.gov

Table 2: Examples of Platinum-Catalyzed Oxidation of Non-Biological Substrates

SubstrateCatalyst SystemOxidantProductReference
Internal AlkynesPd/C (representative of PGM catalysts)DMSO/O₂ or Pyridine N-oxideα-Diketones nih.gov
SulfidesPd/C-H₂O₂H₂O₂ (generated in situ)Sulfoxides nih.gov
Primary AlcoholsRu/C (representative of PGM catalysts)O₂Aldehydes nih.gov
Secondary AlcoholsRu/C (representative of PGM catalysts)O₂Ketones nih.gov
Platinum(II) Complex[Pt{(p-BrC₆F₄)NCH₂CH₂NEt₂}Cl(py)]H₂O₂Dihydroxidoplatinum(IV) complex nih.gov

Mechanistic Investigations of Homogeneous Catalytic Cycles

Understanding the detailed mechanisms of homogeneous catalytic cycles involving platinum chloride is crucial for catalyst improvement and the design of new reactions. As discussed previously, the Chalk-Harrod mechanism for hydrosilylation is a well-studied example. wikipedia.orgmdpi.com This mechanism, involving oxidative addition, substrate coordination, insertion, and reductive elimination, provides a framework for understanding how platinum catalysts facilitate the addition of Si-H bonds to unsaturated compounds. wikipedia.org

Similarly, the mechanism of C-H activation by platinum(II) complexes, as exemplified by the Shilov system, has been the subject of intense investigation. caltech.eduresearchgate.net These studies have clarified the roles of σ-complex formation and the subsequent oxidative addition or electrophilic steps. researchgate.net

In carbonylation reactions, mechanistic studies on model platinum and palladium complexes have provided insight into the elementary steps of single and double carbonylation. For instance, the substitution of ligands, such as triphenylphosphine, by carbon monoxide and subsequent nucleophilic attack are key steps in the catalytic cycle. iupac.org

The Lewis acidity of platinum(II) also allows for mechanisms involving the electrophilic activation of substrates like olefins and alkynes. rsc.org This is a distinct pathway from those involving oxidative addition and reductive elimination. For example, in the hydroamination of alkenes, the proposed mechanism involves the coordination of the olefin to the electrophilic platinum center, followed by the Markovnikov addition of the N-H group across the double bond. rsc.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst recovery and reuse. Platinum chloride compounds are common precursors for preparing supported platinum catalysts.

A widely used method for preparing such catalysts is the impregnation of a support material, such as activated carbon, with a solution of a platinum chloride complex, followed by reduction to metallic platinum. ysxbcn.com The platinum(IV) chloride complex ions adsorb onto the activated carbon surface, where they are subsequently reduced to platinum(II) and then to metallic platinum nanoparticles. ysxbcn.com These supported platinum catalysts are used in a variety of industrial processes.

For example, platinum supported on titanium dioxide (Pt/TiO₂) has been used for the hydrosilylation of alkynes, demonstrating high regioselectivity and the potential for catalyst recycling. qualitas1998.net In petrochemistry, supported platinum catalysts are essential for reforming processes ("Platforming"), as well as for isomerization and cracking reactions. heraeus-precious-metals.com

Another innovative approach involves the use of platinum nanoparticles suspended in molten salts. These "nanofluids" can be created by the thermal decomposition of H₂PtCl₆ in a molten salt mixture like LiCl-LiBr-KBr. osti.gov These systems have shown catalytic activity for reactions such as CO oxidation at high temperatures, opening up new avenues for heterogeneous catalysis at the gas-nanoparticle-melt interface. osti.gov

Platinum Chloride Complexes as Precursors for Supported Catalysts

Platinum chloride complexes are extensively used as precursors for the preparation of supported platinum catalysts, which are crucial in numerous industrial applications, including petroleum refining and pollution control. sibran.ru The most common precursor is chloroplatinic acid (H₂[PtCl₆]), which is valued for its solubility and the ease with which it can be dispersed onto high-surface-area supports like alumina (B75360) (Al₂O₃) and activated carbon. sibran.ruwikipedia.org

The preparation of supported catalysts typically involves the impregnation of the support material with a solution of the platinum chloride complex. sibran.ru The interaction between the complex and the support surface is a critical step that influences the final properties of the catalyst. This interaction can be an ion-exchange process or a coordination bond formation. sibran.ru For instance, when using alumina as a support, the [PtCl₆]²⁻ anion can interact with the surface hydroxyl groups. sibran.ru Subsequent treatments, such as calcination and reduction, are then employed to decompose the complex and form highly dispersed metallic platinum nanoparticles on the support surface. The conditions of these treatments, including temperature and atmosphere, play a significant role in determining the size, dispersion, and electronic state of the platinum particles, which in turn dictate the catalyst's activity and selectivity. sibran.ru

Other platinum chloride precursors, such as potassium tetrachloroplatinate(II) (K₂[PtCl₄]), are also utilized. asianpubs.org The choice of precursor can affect the final state of the platinum on the support. For example, studies have shown that starting with Pt(IV) or Pt(II) chloride precursors can lead to different platinum species on the support after deposition and treatment. acs.orgresearchgate.net The chemical environment, including the presence of other ions and the pH of the impregnating solution, also significantly influences the adsorption of the platinum complex onto the support. sibran.ru

Table 1: Common Platinum Chloride Precursors for Supported Catalysts
PrecursorChemical FormulaTypical SupportKey Characteristics
Chloroplatinic acidH₂[PtCl₆]Alumina, Activated CarbonHighly soluble in water, widely used in industry. sibran.ruwikipedia.org
Potassium tetrachloroplatinate(II)K₂[PtCl₄]Carbon, AluminaUsed in the synthesis of various platinum complexes and catalysts. asianpubs.org
Platinum(IV) chloridePtCl₄Titania, AluminaUsed for surface modification and as a catalyst precursor. sigmaaldrich.comvineethchemicals.com
Platinum(II) chloridePtCl₂CarbonPrecursor for synthesizing other platinum compounds and catalysts. samaterials.com

Role in Supported Metal Nanoparticle Synthesis for Catalysis

Platinum chloride compounds are instrumental in the synthesis of supported platinum nanoparticles (NPs), which are at the heart of many catalytic applications due to their high surface-area-to-volume ratio and unique electronic properties. mdpi.com The synthesis process typically involves the reduction of a platinum chloride precursor, such as chloroplatinic acid (H₂PtCl₆), in the presence of a stabilizing agent and a support material. mdpi.comrsc.org

The choice of reducing agent and reaction conditions allows for control over the size and shape of the resulting platinum nanoparticles. acs.org For example, the reduction of H₂PtCl₆ with sodium borohydride (B1222165) in the presence of a polymer like poly(diallyldimethylammonium chloride) (PDDA) can produce uniformly dispersed platinum nanoparticles on a carbon support. rsc.org The polymer acts as a capping agent, preventing the agglomeration of the nanoparticles and thereby maintaining their high surface area and catalytic activity. rsc.org

The interaction between the platinum precursor and the support material is crucial for achieving well-dispersed nanoparticles. mdpi.com Supports like graphene, activated carbon, and metal oxides provide a high surface area for the nucleation and growth of platinum nanoparticles. mdpi.com The surface chemistry of the support can be modified to enhance the anchoring of the platinum precursor, leading to smaller and more stable nanoparticles. For instance, modifying a support with functional groups can create specific binding sites for the platinum chloride complex, facilitating a more uniform distribution.

The size of the platinum nanoparticles has a direct impact on their catalytic performance. mdpi.com Smaller nanoparticles generally exhibit higher catalytic activity due to a larger fraction of low-coordination surface atoms, which are considered to be the active sites for many catalytic reactions. mdpi.comacs.org Research has shown that by controlling the concentration of the H₂PtCl₆ precursor, the loading and size of the platinum nanoparticles on a support can be tuned, thereby optimizing the catalytic activity for specific reactions like the methanol oxidation reaction (MOR). mdpi.com

Specific Heterogeneous Reaction Types (e.g., Hydrogenation, Dehydrogenation – Mechanistic Aspects)

Supported platinum catalysts derived from platinum chloride precursors are highly effective in a variety of heterogeneous reactions, most notably hydrogenation and dehydrogenation. wikipedia.orgiitm.ac.in These reactions are fundamental in the petrochemical industry and organic synthesis. wikipedia.orgnih.gov

Hydrogenation:

In hydrogenation reactions, platinum catalysts facilitate the addition of hydrogen (H₂) across double or triple bonds in organic molecules. wikipedia.org The mechanism on a heterogeneous catalyst surface involves several steps:

Adsorption: The unsaturated organic molecule and hydrogen gas adsorb onto the surface of the platinum catalyst. wikipedia.org

Dissociation: The H-H bond in the hydrogen molecule is broken, and the hydrogen atoms bind to the platinum surface, forming metal-hydride species (Pt-H). wikipedia.org

Hydrogen Transfer: The adsorbed organic molecule reacts with the surface-bound hydrogen atoms in a stepwise manner. wikipedia.org

Desorption: The final, saturated product desorbs from the catalyst surface, freeing up the active site for the next catalytic cycle. wikipedia.org

Platinum catalysts are particularly effective for the hydrogenation of a wide range of functional groups and are often the catalyst of choice due to their high activity under relatively mild conditions. iitm.ac.in For example, platinum on carbon (Pt/C), often prepared from chloroplatinic acid, is a standard catalyst for many hydrogenation reactions in the laboratory and industry. wikipedia.org

Dehydrogenation:

Dehydrogenation is the reverse of hydrogenation, involving the removal of hydrogen from a molecule to form double or triple bonds. Platinum-based catalysts are also widely used for these reactions. A prominent industrial example is the dehydrogenation of alkanes to produce alkenes, which are valuable chemical intermediates.

The mechanism of dehydrogenation on a platinum catalyst is essentially the reverse of hydrogenation. The reactant molecule adsorbs onto the platinum surface, C-H bonds are sequentially broken, and hydrogen atoms are formed on the surface. These hydrogen atoms then combine to form H₂ gas, which desorbs from the surface along with the unsaturated product. The efficiency of platinum catalysts in these reactions is attributed to their optimal binding energy for both the hydrocarbon fragments and the hydrogen atoms, facilitating both the bond-breaking and bond-forming steps. The presence of chloride, originating from the precursor, on the final catalyst can also influence the catalytic performance in these reactions. taylorandfrancis.com

Electrocatalysis and Photocatalysis

Beyond traditional heterogeneous catalysis, platinum chloride compounds and their derivatives play a significant role in the fields of electrocatalysis and photocatalysis, where they are involved in processes driven by electrical energy or light.

Electrochemical Reduction and Oxidation Processes

Platinum is a benchmark electrocatalyst for a wide array of electrochemical reactions, including the hydrogen evolution reaction (HER), the hydrogen oxidation reaction (HOR), and the oxygen reduction reaction (ORR), which are central to technologies like fuel cells and water electrolyzers. fzu.czacs.org Platinum chloride compounds are often the starting materials for preparing platinum-based electrodes. fzu.cz

The presence of chloride ions, often residual from precursors like H₂PtCl₆ or present as an impurity in the electrolyte, can significantly impact the electrocatalytic activity and stability of platinum. fzu.czacs.orgresearchgate.net Chloride ions can adsorb onto the platinum surface, blocking active sites and thereby inhibiting reactions like the methanol oxidation reaction (MOR). fzu.cz In some cases, the presence of chloride can almost completely deactivate the catalyst for certain reactions. fzu.cz

Furthermore, chloride ions can enhance the electrochemical dissolution of platinum, especially at higher potentials. acs.orgresearchgate.net This dissolution leads to the degradation of the electrocatalyst over time, reducing the performance and lifespan of devices like fuel cells. The dissolution process is complex and can involve the formation of stable platinum-chloride complexes such as [PtCl₄]²⁻ and [PtCl₆]²⁻. acs.org The rate of dissolution is influenced by factors such as the electrode potential, the concentration of chloride ions, and whether the potential is held constant or cycled. acs.orgresearchgate.net

Table 2: Influence of Chloride on Platinum Electrocatalysis
Electrochemical ProcessEffect of ChlorideMechanism
Methanol Oxidation Reaction (MOR)Inhibition of catalytic activity. fzu.czAdsorption of chloride ions on active sites, blocking reactant access. fzu.cz
Hydrogen Oxidation Reaction (HOR)Decreased activity, dependent on potential. fzu.czCompetitive adsorption of chloride ions.
Platinum DissolutionEnhanced dissolution, leading to catalyst degradation. acs.orgresearchgate.netFormation of stable platinum-chloride complexes (e.g., [PtCl₄]²⁻, [PtCl₆]²⁻). acs.org

Light-Driven Transformations Involving Platinum Chlorides

Platinum chloride compounds can be involved in photocatalytic processes, often in conjunction with semiconductor materials like titanium dioxide (TiO₂). sigmaaldrich.comdntb.gov.ua In these systems, the platinum species can enhance the photocatalytic efficiency of the semiconductor.

One key role of platinum in photocatalysis is to act as an electron trap. researchgate.netfrontiersin.org When a semiconductor like TiO₂ is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. The recombination of these charge carriers is a major limiting factor in photocatalytic efficiency. By depositing platinum nanoparticles (often from a platinum chloride precursor) on the TiO₂ surface, the photo-generated electrons can be trapped by the platinum, effectively separating them from the holes and prolonging their lifetime. researchgate.net This enhanced charge separation leads to a higher quantum yield for photocatalytic reactions, such as the degradation of organic pollutants. frontiersin.org

Platinum(IV) chloride itself can be used to surface-modify TiO₂, creating a hybrid photocatalyst. sigmaaldrich.com In such a system, visible light can excite the platinum(IV) chloride surface complex, injecting an electron into the conduction band of the TiO₂. This process enables the utilization of visible light, which is not typically absorbed by pure TiO₂, for photocatalytic reactions. sigmaaldrich.comdntb.gov.ua The injected electron can then participate in reduction reactions, for instance, reducing oxygen to superoxide, which in turn can degrade pollutants. sigmaaldrich.com

Furthermore, platinum deposition on TiO₂ can facilitate light-driven hydrogen production from water. In this application, the platinum nanoparticles act as co-catalysts, providing active sites for the reduction of protons to hydrogen gas. The photogenerated electrons from the semiconductor migrate to the platinum particles, where they drive the hydrogen evolution reaction.

Advanced Materials Science Applications

Precursors for Platinum Nanomaterials

Chloroplatinic acid is the most prevalent and versatile precursor for synthesizing platinum nanomaterials. Its role is central to forming both zero-dimensional structures like nanoparticles and nanoclusters, and two-dimensional structures such as thin films.

The synthesis of platinum nanoparticles (PtNPs) and nanoclusters from platinum hydrochloride precursors is a well-established yet continually evolving area of research. The fundamental principle involves the reduction of Pt(IV) ions from a precursor like chloroplatinic acid or its salts in a solution. mdpi.comwikipedia.org A variety of chemical and physical methods are employed to control the size, shape, and surface characteristics of the resulting nanomaterials, which in turn dictate their catalytic and optical properties. mdpi.comtandfonline.com

Common chemical reduction strategies involve reducing agents such as sodium borohydride (B1222165), citric acid, and polyols like ethylene (B1197577) glycol. wikipedia.orgnih.govacs.org The choice of reducing agent, along with experimental parameters like temperature, pH, and the presence of capping agents or stabilizers, significantly influences the final nanoparticle morphology and monodispersity. mdpi.com For instance, using sodium citrate (B86180) as both a mild reducing agent and a stabilizer allows for good control over the size and shape of the nanocrystals. nih.gov

Green synthesis routes have also gained traction, utilizing plant extracts, such as from Diospyros kaki or Ocimum sanctum, which contain biomolecules that act as both reducing and capping agents. wikipedia.org

A specialized technique known as Gas Diffusion Electrocrystallization (GDEx) has been used to synthesize unsupported Pt nanoclusters. rsc.org This process uses the electrochemical reduction of CO₂ and water to produce H₂ and CO, which then act as reducing agents for water-soluble platinum ions, such as those from H₂PtCl₄. rsc.org

The following table summarizes various synthetic approaches for platinum nanoparticles using platinum hydrochloride precursors:

Synthesis Method Platinum Precursor Reducing Agent Stabilizer/Capping Agent Resulting Nanomaterial Reference
Chemical ReductionChloroplatinic acid (H₂PtCl₆)Sodium borohydride (NaBH₄)Sodium citrate2-3 nm PtNPs nih.gov
Polyol SynthesisChloroplatinic acid (H₂PtCl₆)Ethylene glycolSodium nitrate (B79036) (NaNO₃)Shape-controlled tetrahedra and octahedra wikipedia.org
Chemical ReductionChloroplatinic acid (H₂PtCl₆)Citric acidCitric acidColloidal PtNPs google.com
"Green" SynthesisChloroplatinic acid (H₂PtCl₆)Diospyros kaki leaf extractPlant-derived small moleculesSpherical PtNPs (2-12 nm) wikipedia.org
MicroemulsionH₂PtCl₆, Na₂PtCl₆, (NH₄)₂PtCl₆Hydrazine (B178648)Sodium bis(2-ethylhexyl) sulphosuccinateSize-controlled PtNPs tandfonline.com
UV-induced PolyolH₂PtCl₆·6H₂OEthylene glycol (UV-induced)None (surfactant-free)Pt nanocrystals (1.0–2.2 nm) acs.org
Gas Diffusion Electrocrystallization (GDEx)H₂PtCl₄H₂ and CO (electrogenerated)Polyvinylpyrrolidone (PVP)Unsupported Pt nanoclusters rsc.org

While organometallic compounds like (methylcyclopentadienyl)trimethylplatinum (MeCpPtMe₃) are more commonly used for depositing high-purity platinum thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), research has also explored platinum chloride complexes as precursors. aip.orgillinois.eduresearchgate.net For example, (1,5-cyclooctadiene)platinum(II) dichloride ((COD)PtCl₂) has been investigated for room-temperature Pt CVD processes. aip.org The direct use of inorganic precursors like chloroplatinic acid for conventional CVD/ALD is challenging due to their low volatility.

However, alternative deposition techniques can effectively utilize these precursors. A solution-based method, for instance, reduces chloroplatinic acid in ethylene glycol to deposit nanostructured platinum films on various substrates, including conducting polymers and indium tin oxide (ITO). acs.org This process can yield either dense or porous Pt structures depending on the nucleation conditions. acs.org Another method involves the thermal decomposition of an ethanolic solution of hexachloroplatinic acid to create platinum coatings. researchgate.net

In some CVD processes, hydrogen chloride (HCl) is used as part of the gas mixture to facilitate the reaction and purify the substrate surface during deposition. google.com For example, in a platinum aluminide coating process, HCl can be generated in situ by the hydrogen reduction of aluminum trichloride (B1173362) on the sample surface. google.com

The table below provides a comparison of precursors used in various deposition techniques for forming platinum films.

Deposition Method Precursor Co-reactant/Solvent Deposition Temperature Key Feature Reference
CVD(COD)PtCl₂1,4-cyclohexadiene (CHD)Room TemperatureLow-temperature deposition on functionalized surfaces aip.org
ALD(MeCp)PtMe₃Oxygen (O₂)300 °CForms highly uniform, (111) oriented films researchgate.netcapes.gov.br
ALDPt(acac)₂Ozone (O₃)≥ 140 °CYields metallic platinum films at low temperatures researchgate.net
Solution Process (wet chemical)H₂PtCl₆Ethylene glycol (EG)< 200 °CDeposits nanostructured films from solution acs.org
Thermal DecompositionHexachloroplatinic acidEthanol---Forms Pt coatings on glass researchgate.net
Aerosol Assisted CVD (AACVD)[Pt(S₂CNR₂)₂]------Uses single-source dithiocarbamate (B8719985) precursors researchgate.net

Synthesis of Platinum Nanoparticles and Nanoclusters

Integration into Hybrid Materials and Frameworks

Platinum hydrochloride compounds are instrumental in creating advanced hybrid materials and functional frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), where the platinum species can be either a structural component, an encapsulated guest, or a catalytic site.

Metal-Organic Frameworks (MOFs) are crystalline porous materials that can be designed for specific applications, including the capture of metal ions. nottingham.ac.ukwikipedia.org Amine-functionalized MOFs, such as UiO-66-NH₂, have demonstrated exceptionally high uptake of the hexachloroplatinate anion (PtCl₆²⁻) from aqueous solutions, making them highly effective for platinum recovery and separation. nottingham.ac.uk Furthermore, platinum nanoparticles can be synthesized directly within the pores of MOFs in a one-pot encapsulation method, creating materials like Pt NP@UiO-66-NH₂ for applications in electrochemical sensing. rsc.org

In Covalent Organic Frameworks (COFs), which are built entirely from organic molecules linked by covalent bonds, platinum can be incorporated post-synthetically. encyclopedia.pubberkeley.edu For example, platinum(II) complexes can be supported on a pre-formed COF to create highly efficient heterogeneous catalysts (e.g., Pt@BHU-2) for reactions like hydrosilylation. nih.gov In other cases, COFs can be treated with HCl to modify their properties or to prepare them for subsequent functionalization. encyclopedia.pubacs.orgrsc.org

Hybrid materials combining platinum with other advanced materials are also of significant interest. A prominent example is the synthesis of reduced graphene oxide-platinum (RGO-Pt) hybrids. These materials are often prepared through the simultaneous co-reduction of graphene oxide (GO) and chloroplatinic acid (H₂PtCl₆), resulting in Pt nanoparticles anchored onto the RGO sheets. nih.gov Such hybrids are valuable for catalytic applications. Another approach involves synthesizing Pt nanoparticles on thiol-functionalized graphene derivatives in an ionic liquid, which acts as both a separator for the graphene sheets and a stabilizer for the nanoparticles. hhu.de

The table below highlights examples of platinum integration into various frameworks and hybrid materials.

Material Type Integration Method Platinum Source/Compound Resulting Material Application Reference
Metal-Organic Framework (MOF)Anion exchange/adsorptionPtCl₆²⁻ (from solution)PtCl₆²⁻@UiO-66-NH₂PGM extraction nottingham.ac.uk
Metal-Organic Framework (MOF)One-pot encapsulationPlatinum nanoparticlesPt NP@UiO-66-NH₂Electrochemical sensing rsc.org
Covalent Organic Framework (COF)Post-synthetic modificationPlatinum(II) complexesPt@BHU-2Heterogeneous catalysis nih.gov
Graphene HybridCo-reductionChloroplatinic acid (H₂PtCl₆)RGO-Pt hybridCatalysis nih.gov
Polymer HybridSolubilizationcis-bis[...]-platinum(iv) tetrachloridePt(IV) complex in polymer nanoparticlesAntitumor material researchgate.net

Applications in Sensors and Electronic Devices (Material Science Focus)

From a material science perspective, platinum hydrochloride precursors are crucial for fabricating the active sensing layers in various chemical sensors and electronic devices. The unique catalytic and electrochemical properties of platinum, when structured at the nanoscale, enhance sensor performance, including sensitivity, selectivity, and response time.

In semiconducting metal-oxide gas sensors, minute quantities of platinum are often added to the metal-oxide (e.g., tin oxide, SnO₂) matrix. esrf.fr This "doping," typically achieved by impregnating the oxide with a solution of a precursor like chloroplatinic acid followed by calcination, creates catalytic sites on the material's surface. These sites facilitate the oxidation or reduction of target gas molecules, leading to a more significant change in the material's electrical resistance and improving sensor performance at lower operating temperatures. esrf.frmdpi.com

Platinum nanoparticles, synthesized from H₂PtCl₆, are used to modify electrodes and microchannels for electrochemical gas sensing. acs.org For example, fast-responding hydrogen gas sensors have been developed using platinum nanoparticle-modified microchannels in conjunction with ionic liquids. acs.org In other designs, composites of platinum and conductive polymers like polyaniline are used. HCl-doped polyaniline nanofibers on platinum electrodes have been employed for hydrogen detection. acs.org The platinum component, often deposited using techniques derived from chloride precursors, provides the necessary catalytic activity for the electrochemical reactions involving the target analyte.

The biocompatibility and stability of platinum also make it a preferred material for biomedical sensors. Platinum coatings, which can be deposited via electroplating from acidic electrolytes, are used for manufacturing ECG, glucose, O₂, and pH sensors. umicore.com

The following table summarizes the role of platinum materials derived from hydrochloride precursors in various sensor types.

Sensor Type Sensing Material Role of Platinum Analyte Detected Reference
Metal-Oxide Gas SensorPt-doped Tin Oxide (SnO₂)Catalyzes surface reactions to enhance conductivity changeCarbon Monoxide (CO) esrf.fr
Electrochemical Gas SensorPt Screen Printed Electrodes (SPEs) in Ionic LiquidProvides catalytic surface for electrochemical reactionMethylamine (MA), Hydrogen Chloride (HCl) mdpi.com
Electrochemical Gas SensorPt nanoparticle-modified microchannelsCatalytic sites for hydrogen oxidationHydrogen (H₂) acs.org
Chemiresistive SensorHCl-doped Polyaniline nanofibers on Pt electrodeElectrode material providing catalytic surfaceHydrogen (H₂) acs.org
Biomedical SensorPlatinum coating on electrodeBiocompatible and stable electrode/receptor surfaceGlucose, O₂, pH umicore.com

Functional Coatings and Surface Modification

Platinum hydrochloride and related compounds are used to create functional platinum coatings on a variety of substrates, imparting properties such as high electrical conductivity, exceptional corrosion and wear resistance, catalytic activity, and biocompatibility.

Electroplating is a key technique for this purpose. Highly acidic electrolytes (pH < 1), such as the PLATUNA® PT formulation, enable the deposition of pure, dense, and crack-free platinum layers up to several micrometers thick. umicore.com These coatings are used in demanding technical applications, including the coating of porous transport layers for hydrogen production, electrical contacts, and medical sensors. umicore.com The resulting platinum surface is highly resistant to both corrosion and tarnishing. umicore.com

Platinum aluminide coatings are another important class of functional layers, used extensively to protect superalloy components in high-temperature environments like gas turbines. These coatings can be formed by first electroplating a platinum layer, potentially using a dinitrodiamine platinum-based electrolyte to minimize contaminants, and then performing a chemical vapor deposition aluminizing step. google.com In some processes, the substrate is activated with HCl prior to coating to ensure good adhesion. google.com

Simpler methods like thermal decomposition are also effective. A coating can be applied by dipping a substrate into an ethanolic solution of hexachloroplatinic acid or dropping the solution onto the surface, followed by heating. researchgate.net This method has been used to prepare platinum films on glass for applications such as biosensors. researchgate.net These varied techniques allow for the precise modification of a material's surface to meet the requirements of advanced technological applications.

Theoretical and Computational Studies of Platinum Chloride Systems

Electronic Structure Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of platinum chloride systems. cornell.eduresearchgate.net It allows for the accurate prediction of molecular geometries, the nature of chemical bonds, and various spectroscopic properties.

Geometry Optimization and Bonding Analysis

DFT calculations are instrumental in determining the stable three-dimensional arrangements of atoms in platinum chloride complexes. researchgate.net By minimizing the total energy of the system, researchers can obtain optimized geometries that correspond to the most stable molecular structures. This process has been successfully applied to a diverse range of platinum-containing species, varying in size, oxidation state, and ligand types. cornell.edu

A systematic evaluation of various DFT functionals and basis sets has been undertaken to establish best practices for geometry optimization of platinum complexes. cornell.eduresearchgate.net For instance, the PBE0 functional, combined with the def2-TZVP basis set for ligand atoms, relativistic approximations like ZORA, and corrections for solvation and dispersion, has been identified as a high-performing methodology. cornell.eduresearchgate.net The accuracy of these optimized geometries is often validated by comparing them with experimental data from techniques like X-ray crystallography and Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, showing excellent agreement. cornell.eduresearchgate.netacs.org

Bonding analysis in platinum chloride complexes reveals crucial insights into their reactivity. For example, in square-planar Pt(II) complexes, the nature of the ligands significantly influences the bond lengths and strengths. The trans influence, the effect of a ligand on the bond trans to it, is a key factor. Ligands with a strong trans influence, such as telluroethers, can lengthen the Pt-Cl bond opposite to them. nih.gov DFT calculations, often combined with techniques like Quantum Theory of Atoms in Molecules (QTAIM), help to quantify these interactions and understand the distribution of electron density within the molecule. nih.gov

Table 1: Comparison of Calculated and Experimental Bond Lengths for Selected Platinum Chloride Complexes

ComplexMethodPt-Cl Bond Length (Å)Pt-Ligand Bond Length (Å)Reference
trans-[PtCl₂(Te(CH₂)₆)₂]DFT2.302(2) - 2.326(6)2.5546(6) - 2.5774(15) (Pt-Te) nih.gov
cis-[PtCl₂(Te(CH₂)₆)₂]DFT2.309(3) - 2.331(5)2.5045(7) - 2.5226(6) (Pt-Te) nih.gov
[Pt(dien)(Cl)]⁺B3LYP2.3212.046 (Pt-N trans), 2.058/2.060 (Pt-N cis)
[Pt(dien)(Cl)]⁺X-ray2.3202.030 (Pt-N trans), 1.990/2.020 (Pt-N cis)
Pt-Cl pincer complexDFT2.3997(7)1.941(3) (Pt-Caryl), 2.07 (Pt-CNHC) acs.org

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

DFT is also a valuable tool for predicting spectroscopic properties, which are essential for characterizing platinum chloride complexes. Time-dependent DFT (TD-DFT) is widely used to calculate electronic absorption spectra (UV-Vis). mit.edunih.govrsc.orgnih.gov By modeling the electronic transitions between molecular orbitals, TD-DFT can reproduce experimental spectra with good accuracy, helping to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-centered (LC) transitions. acs.orgmit.edu The choice of functional and the inclusion of solvent effects are crucial for obtaining accurate predictions. nih.gov

Similarly, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. nih.gov Calculated NMR spectra can aid in the structural elucidation of new complexes and in understanding the electronic environment of the platinum nucleus and surrounding ligands. rsc.orgresearchgate.net For instance, a higher ¹⁹⁵Pt NMR chemical shift can indicate a more deshielded platinum nucleus. rsc.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a powerful avenue to investigate the detailed pathways of chemical reactions involving platinum chloride complexes, offering insights that are often difficult to obtain experimentally. researchgate.net

Transition State Identification and Energy Barriers

A key aspect of mechanistic studies is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. By locating the TS structure and calculating its energy, chemists can determine the activation energy barrier for a reaction, which governs its rate. chinesechemsoc.org DFT calculations have been successfully employed to map out the potential energy surfaces of various reactions, including ligand substitution, C-H activation, and reductive elimination. chinesechemsoc.org

For example, in the chloride anation reaction of [Pt(dien)(H₂O)]²⁺, DFT calculations have identified a five-coordinated distorted trigonal bipyramidal transition state. The calculated energy barrier for such processes provides a quantitative measure of the reaction's feasibility. chinesechemsoc.org These computational findings are often consistent with experimental kinetic studies. chinesechemsoc.org

Table 2: Calculated Activation Barriers for Reactions Involving Platinum Chloride Complexes

ReactionComputational MethodCalculated Activation Barrier (kcal/mol)Reference
Allylic C-H activation by Pt(0)B3LYP-D3(BJ)25.9 chinesechemsoc.org
Reduction of Pt(IV) by ascorbateDFT14.6 rsc.org
Chloride anation of [Pt(dien)(H₂O)]²⁺B3LYPNot specified, but TS identified

Note: This table is interactive. You can sort and filter the data by clicking on the column headers.

Molecular Dynamics Simulations for Solution Behavior

While DFT calculations are powerful for studying individual molecules, molecular dynamics (MD) simulations are employed to understand the behavior of platinum chloride complexes in solution. MD simulations model the movement of atoms and molecules over time, providing insights into solvation effects, aggregation, and the dynamic interactions between the complex and its environment. For instance, MD simulations can reveal how water molecules or other solvent entities interact with a platinum complex, which is crucial for understanding reaction mechanisms in solution. Variable-temperature NMR studies, which can indicate aggregation in solution, can be complemented by MD simulations to provide a more detailed picture of these intermolecular interactions. mit.edu

Modeling of Catalytic Cycles and Active Species

Computational chemistry plays a vital role in unraveling the complex catalytic cycles involving platinum chloride species. lmu.de By modeling each elementary step of a proposed cycle—such as oxidative addition, migratory insertion, and reductive elimination—researchers can identify the rate-determining step and the nature of the active catalytic species. chinesechemsoc.orglmu.de

For instance, in platinum-catalyzed allylic C-H alkylation, DFT calculations have been used to map out the entire catalytic cycle. chinesechemsoc.org These studies identified the substrate-coordinated Pt(0) complex as the resting state and the concerted proton and two-electron transfer process as the rate-determining step. chinesechemsoc.org Computational modeling can also predict the structure of short-lived intermediates that are difficult to detect experimentally. researchgate.net This detailed mechanistic understanding is crucial for the rational design of more efficient and selective catalysts. lmu.de Furthermore, computational studies can help elucidate how the electronic and steric properties of ligands influence the activity and selectivity of the platinum catalyst.

Ligand Field Theory and Molecular Orbital Analysis

The electronic structure and bonding in platinum chloride complexes, particularly the square planar tetrachloroplatinate(II) anion, [PtCl₄]²⁻, have been extensively investigated using the frameworks of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. These theoretical models provide a detailed understanding of the d-orbital splitting, the nature of the metal-ligand bonds, and the electronic transitions that give rise to the spectroscopic properties of these compounds.

Ligand Field Theory Application to [PtCl₄]²⁻

For a d⁸ metal ion like Pt(II) in a square planar environment, LFT predicts a specific splitting pattern for the five d-orbitals. The removal of two ligands along the z-axis from an octahedral geometry significantly stabilizes the d-orbitals with a z-component, while destabilizing those in the xy-plane due to increased interaction with the four in-plane ligands. jove.comlibretexts.org This results in a complex splitting pattern with multiple energy levels. fiveable.me The d-orbitals split into four distinct energy levels, with the d(x²-y²) orbital being the highest in energy due to its direct overlap with the chloride ligands in the xy-plane. jove.comnumberanalytics.com

The ordering of the d-orbitals in a square planar complex like [PtCl₄]²⁻ is generally accepted as: d(x²-y²) > d(xy) > d(z²) > d(xz), d(yz)

The eight d-electrons of Pt(II) fill these orbitals, resulting in a diamagnetic, low-spin configuration with the d(x²-y²) orbital remaining unoccupied. fiveable.me The energy differences between these split d-orbitals are defined by three ligand field parameters: Δ₁, Δ₂, and Δ₃. These parameters correspond to specific electronic transitions observed in the absorption spectrum of the complex.

Ligand Field Parameters for [PtCl₄]²⁻

ParameterTransitionTypical Energy Range (cm⁻¹)Description
Δ₁d(xy) → d(x²-y²)~25,000 - 30,000Energy difference between the highest occupied d-orbital and the lowest unoccupied d-orbital in the xy-plane.
Δ₂d(z²) → d(x²-y²)~23,000 - 28,000Energy difference between the d(z²) orbital and the d(x²-y²) orbital.
Δ₃d(xz, yz) → d(x²-y²)~20,000 - 25,000Energy difference between the degenerate d(xz, yz) orbitals and the d(x²-y²) orbital.

Note: The exact values of these parameters can vary depending on the specific experimental conditions and the theoretical methods used for their calculation.

Molecular Orbital Analysis of [PtCl₄]²⁻

While LFT provides a useful electrostatic model, MO theory offers a more complete picture of bonding by considering the covalent interactions between the platinum and chloride orbitals. In the [PtCl₄]²⁻ ion, the platinum 5d, 6s, and 6p orbitals combine with the 3s and 3p orbitals of the four chloride ligands to form a set of bonding, non-bonding, and anti-bonding molecular orbitals. numberanalytics.com

A qualitative MO diagram for a square planar complex shows that the stability of the complex arises from the formation of strong σ-bonds. This involves the donation of electron density from the filled ligand p-orbitals to the empty d(x²-y²) and 6s orbitals of the platinum(II) ion. The filled d-orbitals of the metal (d(xy), d(z²), d(xz), d(yz)) are largely non-bonding or slightly π-bonding/anti-bonding in character.

Computational studies, such as those using Density Functional Theory (DFT), provide quantitative insights into the energies and compositions of these molecular orbitals. These calculations often need to incorporate relativistic effects due to the high nuclear charge of platinum, which can influence orbital energies and splitting. aip.org

Detailed Research Findings:

Bonding Character: DFT calculations reveal that the Pt-Cl bonds have significant covalent character. Natural Bond Orbital (NBO) analysis shows that σ-donation from the chloride ligands to the platinum d(x²-y²) orbital is a key component of the bonding.

Relativistic Effects: Relativistic calculations are crucial for accurately predicting the electronic structure of platinum complexes. They lead to the contraction and stabilization of the 6s orbital and the expansion of the 5d orbitals, which affects their relative energies and participation in bonding.

Computational Predictions: Ab initio calculations, including methods like spin-orbit configuration interaction, have been used to study the electronic transitions in [PtCl₄]²⁻. researchgate.net DFT calculations have determined the Pt-Cl bond distance in [PtCl₄]²⁻ to be approximately 2.367 Å. researchgate.net

Calculated Molecular Orbital Energies for [PtCl₄]²⁻ (Illustrative Example)

Molecular OrbitalSymmetryEnergy (eV)Primary Character
LUMOb₁g-1.5Pt 5d(x²-y²) (σ)
HOMOb₂g-4.8Pt 5d(xy) (π)
HOMO-1a₁g-5.1Pt 5d(z²) (non-bonding)
HOMO-2eg-5.5Pt 5d(xz, yz) (π*)
-eu-7.2Cl 3p (σ)
-a₁g-7.5Cl 3p (σ)

Note: The energy values and specific ordering can vary based on the level of theory and basis set used in the calculation. This table represents a simplified, illustrative model based on typical computational results.

The combination of Ligand Field Theory and Molecular Orbital Theory, supported by advanced computational methods, provides a robust framework for understanding the intricate electronic structure of platinum chloride systems. This knowledge is fundamental to interpreting their spectroscopic properties, reactivity, and potential applications.

Advanced Analytical Methodologies Non Clinical

Speciation Analysis of Platinum Chloride Complexes in Environmental and Industrial Samples

Speciation analysis, the analytical activity of identifying and quantifying the different chemical forms of an element, is paramount for understanding the behavior of platinum in various matrices. The toxicity and mobility of platinum are highly dependent on its oxidation state and the ligands to which it is coordinated. In environmental and industrial contexts, platinum is often present as chlorido-complexes, such as tetrachloroplatinate(II) ([PtCl₄]²⁻) and hexachloroplatinate(IV) ([PtCl₆]²⁻).

A key challenge in the analysis of environmental samples—such as soil, road dust, and water—is the low concentration of platinum group elements (PGEs) and the complexity of the sample matrix. icm.edu.plresearchgate.net Industrial process streams, while often containing higher concentrations, can also be complex, with high salt content and acidic conditions that influence platinum speciation. bohrium.comacs.org

Effective speciation analysis typically involves a separation step followed by a sensitive detection method. One established method for the separation of [PtCl₄]²⁻ and [PtCl₆]²⁻ in environmental samples involves solid-phase extraction (SPE) using a strong anion exchange resin like Dowex 1x10. acs.org The different platinum chloride complexes are selectively eluted from the resin using specific complexing agents. The separated fractions containing Pt(II) and Pt(IV) are then quantified using a sensitive elemental analysis technique, such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES). acs.orgrsc.org This approach has demonstrated high recovery rates for both species in spiked soil samples. acs.orgpitt.edu

MethodAnalyte(s)Sample MatrixKey FindingsReference(s)
Solid-Phase Extraction (SPE) - ICP-AES [PtCl₄]²⁻, [PtCl₆]²⁻Spiked Soil SamplesAchieved separation using Dowex 1x10 anion exchange resin. Recoveries of 102% for [PtCl₄]²⁻ and 94% for [PtCl₆]²⁻. Detection limit of 15 ng/g. acs.org, rsc.org
Biorecovery with Halophilic Bacteria Pt-amine complexes, K₂PtCl₄Industrial Process StreamsHalophilic bacteria recovered 79-99% of Pt at pH 2.3 across various salt concentrations. Recovery efficiency depends on Pt speciation. bohrium.com, acs.org
Thermodynamic Modeling (HSC) Pt, Pd, Rh complexes with Cl⁻, N, SAqueous Environmental SystemsPredicts that platinum chloride species are significant mobilizers of Pt in oxidizing, acidic, and saline environments like seawater and road-runoff. dntb.gov.ua

Chromatographic Techniques Coupled with Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS, LC-ICP-MS)

Hyphenated techniques, which couple the powerful separation capabilities of chromatography with the highly sensitive and element-specific detection of inductively coupled plasma mass spectrometry (ICP-MS), are the state-of-the-art for platinum speciation analysis. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC) coupled with ICP-MS (LC-ICP-MS) is particularly well-suited for the analysis of non-volatile, water-soluble platinum chloride complexes found in liquid samples. researchgate.net

This methodology has been successfully applied to the quality control of platinum-based pharmaceutical drugs, where inorganic platinum chloride complexes like potassium chloroplatinate (K₂PtCl₄) and potassium hexachloroplatinate (K₂PtCl₆) can be present as impurities from the synthesis process. researchgate.netmdpi.com Anion exchange chromatography is typically used for the separation. For instance, a method using an anion exchange column with a mobile phase of dilute hydrochloric acid can separate K₂PtCl₄ and K₂PtCl₆ in under three minutes. mdpi.com The ICP-MS detector provides excellent sensitivity, with detection limits in the sub-μg/L range (e.g., 0.3 μg/L for K₂PtCl₄ and 0.2 μg/L for K₂PtCl₆). mdpi.com This high sensitivity is crucial for enforcing strict limits on impurities in pharmaceutical products. researchgate.net

The robustness of LC-ICP-MS allows for its application to complex matrices with satisfactory recovery rates (>90%) and good precision (relative standard deviations <3%). mdpi.com By incorporating switching valves, the highly concentrated main compound (the drug itself) can be diverted from the ICP-MS detector to prevent saturation, allowing for the accurate measurement of trace-level impurities. researchgate.net While GC-ICP-MS is less common for these inorganic salts due to their low volatility, it can be applied to more volatile organometallic platinum compounds.

TechniquePlatinum Species AnalyzedSeparation ColumnMobile PhaseDetection Limit (LOD)Key ApplicationReference(s)
HPLC-ICP-MS K₂PtCl₄, K₂PtCl₆Anion Exchange2 mmol/L HClK₂PtCl₄: 0.3 μg/L; K₂PtCl₆: 0.2 μg/LQuality control of impurities in platinum-based drugs mdpi.com, researchgate.net
HPLC-ICP-QMS Cisplatin (B142131), Carboplatin (B1684641), and hydrolysis productsCation ExchangeNot specified0.1 mg/L PtAnalysis of human urine pitt.edu

Electrochemical Detection Methods

Electrochemical methods offer a compelling alternative to spectroscopic techniques for the determination of platinum chloride complexes. They are often characterized by high sensitivity, rapid response times, portability, and lower instrumentation costs. researchgate.net Voltammetric techniques, in particular, can provide information on the speciation of metal ions, such as the determination of Pt(II) species. researchgate.net

One study demonstrated the use of a bismuth-silver film screen-printed carbon electrode (SPCE) for the analysis of Pt(II), Pd(II), and Rh(III) in environmental dust and soil samples. researchgate.net This approach provides a sensitive and selective platform for quantifying these metal ions. While spectroscopic methods like ICP-MS determine the total concentration of the element, voltammetric analysis can distinguish between different oxidation states, a key component of speciation. researchgate.net

The development of such electrochemical sensors provides a valuable tool for on-site or rapid screening of environmental contamination. The sensitivity of these methods can be comparable to or even exceed that of some spectroscopic techniques for specific applications. The combination of voltammetry for speciation with ICP-MS for total elemental confirmation can provide a comprehensive analytical picture of platinum contamination. researchgate.net

Development of Novel Optical and Spectrometric Probes for Platinum Chlorides

Recent research has focused on the development of novel optical sensors, including fluorescent and colorimetric probes, for the selective and sensitive detection of platinum ions. rsc.org These sensors offer the potential for real-time monitoring and high-throughput screening, which are advantageous compared to more time-consuming chromatographic and mass spectrometric methods.

Fluorescent Probes: Fluorescent sensors are designed to exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific platinum ion, such as Pt(IV) or Pt(II).

Aggregation-Induced Emission (AIE): A fluorescent molecule named CHTPA has been designed for the selective recognition of Pt(IV). bohrium.com This probe operates via a photoinduced electron transfer (PET) mechanism and can be used for imaging the delivery and release of platinum within cells. bohrium.com

Conjugated Polymers: A conjugated polymer (P-A) has been synthesized to act as a fluorescent sensor for Pt(IV) and Pd(II) ions. rsc.org The mechanism is based on aggregation-induced fluorescence quenching, where the polymer's fluorescence is significantly reduced upon binding to these specific metal ions. rsc.org

Sensor Arrays: To overcome the challenge of distinguishing between different platinum complexes, fluorescent sensor arrays have been developed. One such array uses six different cross-reactive fluorescent small molecules. By analyzing the combined response pattern of the six sensors using multivariate analysis, it is possible to discriminate between eight different platinum complexes in solution. acs.org

Colorimetric Probes: Colorimetric sensors produce a visible color change upon interaction with the target analyte, enabling simple visual detection.

Nanoparticle-Based Sensors: Gold nanoparticles (AuNPs) and silver nanoprisms (AgNPRPs) have been utilized to create colorimetric probes for Pt(IV). One method uses 4-methylsulfonanilide-modified AuNPs; the introduction of Pt(IV) disrupts the aggregation of the nanoparticles, leading to a distinct color change. This method has a very low limit of detection (10.00 x 10⁻³ μM). mdpi.comresearchgate.net Another approach uses triangular silver nanoprisms, where the presence of Pt(IV) ions causes the blue solution to become colorless, with a detection limit of 6.23 μM. icm.edu.plresearchgate.net

Other Spectrometric Probes: The reaction between platinum salts and tin(II) chloride to form a colored complex has long been used for spectrophotometric determination. Modern adaptations of this method have increased sensitivity, allowing for the quantification of microgram quantities of platinum. researchgate.net Additionally, cyclometalated platinum(II) complexes themselves have been developed as luminescent chemosensors. These probes can selectively detect anions like chloride in aqueous media through changes in their luminescence, which is useful for studying the fundamental interactions of platinum complexes. acs.org

Probe TypeTarget AnalytePrinciple of DetectionLimit of Detection (LOD)Key FeatureReference(s)
Fluorescent (AIE) Pt(IV)Photoinduced Electron Transfer (PET)Not specifiedEnables imaging of Pt(IV) release in cells bohrium.com
Fluorescent (Conjugated Polymer) Pt(IV), Pd(II)Aggregation-induced fluorescence quenchingNot specifiedHigh specificity for Pt(IV) and Pd(II) rsc.org
Colorimetric (AuNPs) Pt(IV)Anti-aggregation of modified gold nanoparticles10.00 x 10⁻³ μMVisual detection, high sensitivity mdpi.com, researchgate.net
Colorimetric (AgNPRPs) Pt(IV)Etching of silver nanoprisms6.23 μMVisual detection in aqueous environmental samples icm.edu.pl, researchgate.net
Luminescent (Pt(II) Complex) Chloride (Cl⁻)Anion coordination and C-H···Cl⁻ contactsNot specifiedSenses the chloride anion itself in aqueous media acs.org

Emerging Research Directions and Future Outlook

Development of New Synthetic Routes for Underexplored Platinum Chloride Motifs

The exploration of platinum chloride chemistry is expanding beyond well-established compounds like chloroplatinic acid. A key research thrust is the development of novel synthetic and purification methods to access platinum complexes with tailored steric and electronic properties. pepperdine.edu This allows for finer control over their subsequent reactivity and catalytic behavior.

Recent advancements include:

Photochemical Synthesis: Light-induced methods are being developed to promote cyclometalation at platinum(II) centers under mild, room-temperature conditions. acs.org These photochemical protocols are often simpler and more energy-efficient than traditional thermal methods, enabling the synthesis of previously inaccessible Pt(II) complexes. acs.org

Diverse Precursor Exploration: Researchers are moving beyond chloroplatinic acid and utilizing a variety of Pt(II) and Pt(IV) complexes with different ligands (e.g., ammine, hydroxyl, nitrate) to synthesize platinum single-atom catalysts (SACs). acs.org The choice of precursor has been shown to significantly impact the initial catalytic activity in reactions such as acetylene (B1199291) hydrochlorination. acs.org

Selective Precipitation and Purification: New methods are emerging for the highly selective recovery and purification of platinum(IV) from complex hydrochloric acid solutions. mdpi.com Techniques using specific organic precipitants, such as m-phenylenediamine (B132917) dihydrochloride (B599025), allow for high-yield precipitation of platinum, which is crucial for recycling and refining processes. mdpi.com This approach facilitates the creation of high-purity platinum-containing ionic crystals. mdpi.com

These synthetic advancements are critical for producing a wider library of platinum chloride building blocks, which in turn fuels the discovery of new reactions and materials. pepperdine.edu

Synthetic ApproachPrecursor Example(s)Key AdvantageApplication Area
Photochemical Cyclometalation [PtCl₂(NCPh)₂]Mild reaction conditions, access to novel complexes. acs.orgSynthesis of cyclometalated Pt(II) complexes. acs.org
Diverse Precursor Impregnation H₂PtCl₆, K₂PtCl₄, [(NH₃)₄Pt]Cl₂Tunable initial catalytic activity. acs.orgSingle-Atom Catalysis (e.g., VCM synthesis). acs.org
Selective Precipitation [PtCl₆]²⁻ in HCl solutionHigh-purity recovery from mixed solutions. mdpi.comPlatinum recycling and purification. mdpi.com

Harnessing Unique Reactivities for Novel Chemical Transformations

A major focus of current research is to understand and exploit the unique reactivity of platinum chloride complexes to drive novel and challenging chemical transformations. The kinetic inertness of certain platinum oxidation states, contrasted with the reactivity of others, provides a powerful tool for designing stimuli-responsive systems.

Key areas of exploration include:

Photoactivated Prodrugs: Platinum(IV) complexes are kinetically inert but can be designed to be photoactive. nih.gov Upon irradiation with light, these complexes can undergo reduction to reactive platinum(II) species, releasing bioactive ligands and forming DNA adducts. This strategy is being explored to develop light-activated anticancer agents with greater spatial and temporal control. nih.gov

Intracellular Activation: The difference in chloride concentration between the extracellular matrix (~100 mM) and the cell interior (~4 mM) is a key trigger for the activation of platinum-based drugs like cisplatin (B142131). nih.gov Inside the cell, the chloride ligands are replaced by water molecules, forming a reactive cationic species that can bind to DNA. nih.gov

Transmembrane Ion Transport: Researchers have demonstrated that certain square-planar platinum(II) complexes can function as highly efficient transmembrane chloride transporters. rsc.orgresearchgate.net This novel function, which operates through hydrogen bonding interactions rather than ligand exchange, can disrupt cellular ion homeostasis and induce apoptosis, opening a new avenue for therapeutic intervention. rsc.org

Catalytic Cyclizations: The electrophilicity of platinum complexes is harnessed to catalyze a variety of cycloisomerization reactions. rsc.org For instance, platinum catalysts can activate alkynes, making them susceptible to nucleophilic attack by enamides to form complex N-heterocycles, which are valuable scaffolds in natural product synthesis. rsc.orgbeilstein-journals.org

Advancements in Platinum Chloride-Based Catalytic Systems with Enhanced Efficiency

Platinum chlorides are foundational to many industrial catalytic processes, including hydrosilylation, and significant research is dedicated to improving their efficiency, stability, and selectivity. rsc.orgnih.gov

Current research directions include:

Single-Atom Catalysis (SACs): The development of platinum SACs represents a major step towards maximizing atom efficiency. Anchoring individual platinum atoms, often as Pt-Clₓ species, onto supports like activated carbon has yielded exceptionally stable catalysts for reactions such as acetylene hydrochlorination to produce vinyl chloride monomer. acs.org While still in the early stages compared to gold-based systems, Pt SACs show remarkable precursor-independent stability over extended periods. acs.org

Support and Interfacial Effects: The catalytic performance of platinum is not solely dependent on the metal center but is strongly influenced by its interaction with the support material. acs.org Studies have shown that the degree of crystallinity of the support, such as cerium oxide (CeO₂), can dramatically alter the reactivity of supported platinum clusters. acs.org Crystalline supports can enhance the mobility of lattice oxygen, boosting catalytic activity in reactions like CO oxidation by more than an order of magnitude compared to amorphous supports. acs.org

Light-Induced Selectivity: Beyond driving reactions, light is being used as a tool to control the selectivity of platinum-catalyzed transformations. researchgate.net In the partial hydrogenation of nitroarenes, visible-light irradiation of Pt/SiOₓ photocatalysts can modify the electronic structure of the platinum nanocrystals. researchgate.net This effect helps prevent the re-adsorption of the desired intermediate product (arylhydroxylamines), thus preventing over-hydrogenation and leading to significantly higher selectivity. researchgate.net

Ligand and Additive Engineering: The judicious choice of ligands and additives remains a cornerstone of catalyst development. For electrophilic platinum systems, modifying ligands can enhance catalyst longevity and reaction rates. rsc.org In other systems, the use of silver salts as chloride abstractors can generate highly active cationic platinum species for transformations like alkyne hydroarylation. rsc.org

Catalyst SystemKey FeatureTargeted ReactionResearch Finding
Pt Single-Atom Catalysts (SACs) Atomically dispersed Pt-Clₓ sites on carbon. acs.orgAcetylene HydrochlorinationHigh stability (>150 h) and 2-fold higher initial activity with tetraammine precursors. acs.org
Pt Clusters on CeOₓ Support crystallinity dictates reactivity. acs.orgCO OxidationPt on crystalline CeOₓ shows a ~15-fold higher conversion rate than on amorphous CeOₓ. acs.org
Pt/SiOₓ Photocatalyst Light-induced electronic modification. researchgate.netPartial Nitroarene HydrogenationSelectivity for arylhydroxylamine increased to 81-91% under visible light. researchgate.net
Electrophilic Pt Complexes Ligand modification enhances stability. rsc.orgEnyne CycloisomerizationChanging from bipy to dpm ligands improved catalyst longevity. rsc.org

Exploration of New Material Architectures and Functions

The unique coordination chemistry and properties of platinum are being leveraged to construct novel materials with responsive and functional architectures. rsc.org Platinum chloride complexes often serve as key precursors in the synthesis of these advanced materials.

Prominent areas of development are:

Responsive Supramolecular Assemblies: Platinum's properties, including its redox activity and chromic behavior, can be incorporated into supramolecular structures like macrocycles and polymers. rsc.org This creates "platinum-powered" materials with functions and responses that can be tailored for applications in sensing, smart materials, and drug delivery. rsc.org

Core-Shell Nanostructures: To enhance catalytic activity and durability while reducing the cost associated with precious metals, researchers are developing core-shell nanoparticles. acs.org These structures, often with a non-precious metal core and a thin platinum shell, are particularly promising as electrocatalysts in fuel cells for the oxygen reduction reaction (ORR). acs.orgresearchgate.net The core-shell design can protect the non-noble component while still benefiting from bimetallic electronic effects that boost performance. acs.org

Functional Nanopatterning Materials: Platinum chloride complexes are being integrated into complex organic molecules to create functional materials for nanotechnology. acs.org For example, a fullerene-bipyridine-platinum dichloride complex has been synthesized for use as an electron-beam resist. acs.org The inclusion of the platinum atom significantly improves the material's sensitivity and resolution, enabling the direct functional patterning of sub-10 nm carbon structures embedded with stably dispersed platinum ions. acs.org

Interdisciplinary Approaches in Platinum Chloride Chemistry and Beyond

The impact of platinum chloride chemistry extends far beyond the traditional boundaries of inorganic synthesis, with interdisciplinary research driving major advancements in medicine, energy, and materials science. nih.govnih.gov

Medicinal Inorganic Chemistry: The success of cisplatin, synthesized from platinum(IV) chloride, has spawned a vast field of research into metal-based therapeutics. nih.govnumberanalytics.com Current interdisciplinary efforts focus on understanding mechanisms of action and resistance, developing new platinum drugs that overcome cisplatin's limitations, and designing targeted delivery systems. nih.govresearchgate.net The study of how platinum complexes interact with biological molecules like DNA and how they are metabolized is a prime example of the convergence of chemistry, molecular biology, and medicine. iaea.org Novel approaches include using platinum complexes as transmembrane chloride transporters to induce apoptosis or as photoactivatable prodrugs for targeted cancer therapy. nih.govrsc.org

Energy and Sustainability: Platinum-based catalysts are central to key energy technologies. acs.org In polymer electrolyte membrane fuel cells (PEMFCs), platinum catalysts are essential for both the hydrogen oxidation and oxygen reduction reactions. researchgate.net Research is focused on designing more stable and cost-effective platinum-based electrocatalysts, often using advanced nanostructures. researchgate.net Furthermore, as the world moves toward a green hydrogen economy, platinum remains a benchmark catalyst for water electrolysis, driving research into more efficient and earth-abundant alternatives. acs.org

Advanced Nanomaterials: The fusion of platinum chemistry with nanotechnology is yielding a new generation of functional materials. nih.gov Platinum-containing nanoparticles are being developed for a wide range of applications, from catalysis to nanomedicine, where they can be used for targeted drug delivery, diagnostics, and imaging. rsc.orgnih.gov This requires a multidisciplinary approach that combines synthetic chemistry, materials science, and biomedical engineering to design and fabricate materials with precisely controlled properties and functions. rsc.org

Q & A

Q. What are the critical physicochemical properties of platinum hydrochloride, and how do they influence its reactivity in catalytic systems?

Platinum hydrochloride (PtCl₂·xHCl) exhibits solubility in aqueous HCl and organic solvents, with its catalytic activity dependent on oxidation state (Pt²⁺/Pt⁴⁺) and ligand coordination. Key properties include hygroscopicity, redox behavior, and thermal stability. For purity verification, use inductively coupled plasma mass spectrometry (ICP-MS) to quantify platinum content (≥73% Pt in PtCl₂) and X-ray diffraction (XRD) to confirm crystallinity .

Q. What standardized protocols ensure reproducible synthesis of platinum hydrochloride?

A common method involves dissolving platinum oxide hydrate in concentrated HCl under reflux (80–100°C) for 24 hours, followed by vacuum filtration and drying. Reaction yield (typically 70–85%) depends on HCl concentration, temperature, and Pt precursor purity. Always perform reactions in fume hoods due to HCl volatility, and characterize products via UV-Vis spectroscopy (λmax ~260 nm for PtCl₄²⁻) .

Q. How can researchers validate the identity of platinum hydrochloride using spectroscopic techniques?

  • FTIR : Detect Pt-Cl stretching vibrations (300–400 cm⁻¹).
  • NMR : Use ¹⁹⁵Pt NMR (δ ~ -2000 ppm for square-planar PtCl₄²⁻).
  • XPS : Confirm Pt 4f₇/₂ binding energy at ~72.5 eV (Pt²⁺) or ~74.5 eV (Pt⁴⁺). Cross-reference data with databases like Platinum: A Database of Experimental Data to resolve ambiguities .

Advanced Research Questions

Q. How should experimental parameters be optimized to study platinum hydrochloride’s catalytic activity in hydrogenation reactions?

Design a factorial experiment varying:

  • Catalyst loading (0.1–1.0 wt% Pt).
  • Temperature (25–100°C).
  • H₂ pressure (1–10 atm). Use gas chromatography (GC) to monitor substrate conversion and kinetic modeling (e.g., Langmuir-Hinshelwood) to differentiate surface adsorption vs. diffusion limitations. Include control experiments with Pt/C or PtO₂ to isolate ligand effects .

Q. What analytical strategies resolve contradictions in reported solubility data for platinum hydrochloride across solvent systems?

Contradictions often arise from inconsistent HCl concentrations or oxidation states. To standardize measurements:

  • Prepare saturated solutions under inert atmospheres (N₂/Ar).
  • Use ICP-MS to quantify dissolved Pt.
  • Apply Hansen solubility parameters to correlate solvent polarity (δD, δP, δH) with solubility. For organic solvents (e.g., DMF, THF), account for ligand exchange by monitoring Cl⁻ release via ion chromatography .

Q. What advanced techniques are essential for characterizing platinum hydrochloride’s structural dynamics under operando conditions?

  • In situ XRD/EXAFS : Track Pt coordination changes during redox cycles.
  • TEM-EELS : Map Pt oxidation states at nanoscale resolution.
  • Raman spectroscopy : Identify transient intermediates (e.g., Pt-Cl-O species). Combine with DFT simulations to correlate structural motifs with catalytic turnover frequencies .

Methodological Guidelines

  • Data Reporting : Follow Beilstein Journal of Organic Chemistry standards:
    • Tabulate raw data (e.g., PtCl₂ yields, catalytic TOFs) in supplementary materials.
    • Provide error margins (±SD) for triplicate experiments.
    • Cite primary literature for comparative analysis (e.g., PtHCl vs. cisplatin reactivity) .
  • Safety Protocols : Adhere to SDS guidelines for PtHCl handling:
    • Use PPE (gloves, goggles) to prevent skin/eye exposure.
    • Neutralize waste with NaHCO₃ before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.